Bilastine-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLDZMARIUXJI-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC(=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Bilastine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bilastine-d6, the deuterated analog of the second-generation antihistamine, Bilastine. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed insights into its synthesis, analytical characterization, and applications.
Introduction
Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, primarily used as internal standards in pharmacokinetic and bioequivalence studies due to their similar chemical properties to the parent drug but distinct mass.[1][3] The incorporation of six deuterium atoms on the two methyl groups of the propanoic acid moiety provides a stable isotopic label for precise quantification by mass spectrometry.[4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(methyl-d3)propanoic-3,3,3-d3 acid | [3] |
| Molecular Formula | C₂₈H₃₁D₆N₃O₃ | [5] |
| Molecular Weight | 469.65 g/mol | [5] |
| CAS Number | 1215358-58-9 | [3] |
| Appearance | Off-White Solid | N/A |
| Purity (by HPLC) | ≥98% | N/A |
| Isotopic Purity | >99.5 atom %D | N/A |
| Solubility | Slightly soluble in Chloroform and Methanol | N/A |
| Storage | Recommended at -20°C | [3] |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on established synthesis methods for Bilastine and general principles of isotopic labeling. The key step involves the introduction of the deuterated dimethylpropanoic acid moiety. One potential strategy involves the alkylation of a suitable precursor with a deuterated agent.
A likely precursor for the final step is 2-(4-{2-[4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl]ethyl}phenyl)acetonitrile. The synthesis could proceed by introducing the deuterated isobutyric acid group. This can be achieved by first synthesizing deuterated 2-bromoisobutyric acid from 2-hydroxy-2-methyl-d3-propionic-3,3,3-d3 acid, a commercially available starting material. The final step would be the alkylation of the phenylacetonitrile derivative with the deuterated 2-bromoisobutyric acid, followed by hydrolysis of the nitrile to the carboxylic acid.
An alternative approach involves the use of deuterated methyl iodide (CD₃I) for the gem-dimethylation of a phenylacetic acid ester precursor. This method would introduce the two trideuteromethyl groups in a single step.
Below is a conceptual workflow for the synthesis of this compound.
References
The Strategic Application of Deuterated Bilastine in Modern Pharmacokinetic Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of deuterated bilastine in pharmacokinetic (PK) studies. By leveraging the unique properties of stable isotopes, researchers can significantly enhance the precision, efficiency, and scope of their drug development programs. This document outlines the rationale, methodologies, and data interpretation associated with the use of deuterated bilastine, offering a comprehensive resource for professionals in the pharmaceutical sciences.
Introduction: The Rationale for Deuterium Substitution in Bilastine Pharmacokinetic Studies
Bilastine is a second-generation H1 antihistamine characterized by rapid absorption and a pharmacokinetic profile that is linear across a therapeutic dose range.[1][2] A key feature of bilastine is its minimal metabolism in humans; the majority of the administered dose is excreted unchanged in the urine and feces.[2][3][4] While this low metabolic clearance simplifies its pharmacokinetic profile, it also presents unique applications for stable isotope labeling.
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, creates a molecule that is chemically identical to the parent drug but has a greater mass.[5][6] This mass difference allows for its simultaneous administration and distinct detection by mass spectrometry.[7] The primary advantages of using deuterated compounds in pharmacokinetic studies include:
-
Improved Bioanalytical Accuracy: Deuterated analogs serve as ideal internal standards in quantitative bioanalysis (e.g., LC-MS/MS), as they co-elute with the unlabeled drug, correcting for variations in sample processing and instrument response.[7]
-
Reduced Intersubject Variability: Co-administration of a deuterated microtracer with the non-labeled drug allows each subject to act as their own control, significantly reducing the impact of inter-individual physiological differences.[8][9]
-
Enhanced Bioavailability and Bioequivalence Studies: The use of stable isotopes can dramatically increase the statistical power of bioavailability and bioequivalence studies, thereby reducing the required number of subjects.[8][9]
-
Metabolic Pathway Elucidation: While bilastine's metabolism is not extensive, deuteration at specific sites can help in identifying and quantifying minor metabolites by observing the kinetic isotope effect (KIE), where the heavier C-D bond is cleaved more slowly than a C-H bond.[10][11][12]
Given that bilastine is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, the primary application of deuterated bilastine is not to alter the metabolic profile but to serve as a superior analytical tool in pharmacokinetic research.[3][13]
Synthesis and Characterization of Deuterated Bilastine
While a specific, published synthesis for deuterated bilastine is not widely available, a general approach can be proposed based on established methods for deuterium labeling. One common strategy involves the use of deuterated starting materials in the final steps of the synthesis.
A plausible synthetic route for bilastine involves the coupling of key intermediates.[14] To introduce deuterium, one could utilize deuterated reagents in these coupling steps. For example, a deuterated analog of 2-[4-(2-chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester could be employed. Another approach is H-D exchange reactions on the final bilastine molecule or key intermediates using a catalyst like palladium on carbon in the presence of D2O.[15][16][17]
Characterization: Upon synthesis, the deuterated bilastine must be rigorously characterized to confirm its identity, purity, and the extent and location of deuterium incorporation. This is typically achieved using:
-
Mass Spectrometry (MS): To confirm the mass shift corresponding to the number of deuterium atoms incorporated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ²H-NMR): To determine the precise location of the deuterium atoms and the isotopic enrichment at each site.
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.[18][19]
Experimental Protocols for Pharmacokinetic Studies
The following section details a generalized protocol for a pharmacokinetic study employing deuterated bilastine as a microtracer to determine the absolute bioavailability of an oral bilastine formulation.
Study Design
A single-center, open-label, two-period crossover study in healthy adult volunteers.
-
Period 1: Subjects receive a single oral dose of non-deuterated bilastine (e.g., 20 mg).
-
Period 2: After a suitable washout period, subjects receive a single oral dose of non-deuterated bilastine (e.g., 20 mg) co-administered with an intravenous (IV) microdose of deuterated bilastine (e.g., 100 µg).
Dosing and Sample Collection
-
Oral Administration: A single 20 mg tablet of bilastine is administered with water after an overnight fast.[20]
-
Intravenous Administration: A sterile solution of deuterated bilastine is infused over a short period (e.g., 15 minutes).
-
Blood Sampling: Venous blood samples are collected in appropriate anticoagulant tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of bilastine and deuterated bilastine in plasma.
-
Sample Preparation: Protein precipitation or solid-phase extraction is used to isolate the analytes from the plasma matrix.
-
Chromatographic Separation: A C18 reverse-phase HPLC column is used to separate bilastine from endogenous plasma components.[21][22]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used. Specific precursor-to-product ion transitions are monitored for both bilastine and deuterated bilastine.
Data Presentation and Interpretation
The plasma concentration-time data for both the labeled and unlabeled bilastine are used to calculate key pharmacokinetic parameters.
Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity |
| t₁/₂ | Elimination half-life |
| CL | Total body clearance |
| Vd | Apparent volume of distribution |
Comparative Pharmacokinetic Data
The following table presents hypothetical data from a study in healthy subjects, comparing the pharmacokinetic parameters of oral bilastine determined with and without the use of an intravenous deuterated microtracer.
| Parameter | Oral Bilastine (20 mg) | IV Deuterated Bilastine (100 µg) |
| Cmax (ng/mL) | 220 ± 45 | 5.5 ± 1.2 |
| Tmax (h) | 1.3 ± 0.5 | N/A |
| AUC(0-∞) (ng·h/mL) | 1500 ± 300 | 30 ± 5 |
| t₁/₂ (h) | 14.5 ± 2.5 | 14.6 ± 2.4 |
| Absolute Bioavailability (F%) | - | Calculated as (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100 |
Data are presented as mean ± standard deviation.
The absolute bioavailability (F) can be calculated using the dose-normalized AUC values from the oral non-deuterated and intravenous deuterated bilastine. An estimated oral bioavailability for bilastine is around 60%.[1]
Visualizations
Experimental Workflow
Caption: Workflow for a pharmacokinetic study using deuterated bilastine.
Rationale for Using a Deuterated Internal Standard
Caption: Mitigation of analytical variability with a deuterated internal standard.
Bilastine Disposition Pathway
Caption: Simplified pharmacokinetic pathway of bilastine.
Conclusion
The use of deuterated bilastine represents a sophisticated and powerful tool in the arsenal of the pharmacokinetic scientist. While the minimal metabolism of bilastine precludes the traditional application of deuteration for metabolic stabilization, its utility as an internal standard and a microtracer for absolute bioavailability studies is invaluable. By enabling more precise, efficient, and robust clinical studies, deuterated bilastine can accelerate the drug development process and provide a clearer understanding of its clinical pharmacology. This guide provides the foundational knowledge for researchers to design and execute pharmacokinetic studies that leverage the full potential of stable isotope labeling.
References
- 1. Bilastine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Re-introduction of a novel approach to the use of stable isotopes in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]
- 14. museonaturalistico.it [museonaturalistico.it]
- 15. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
- 18. ajpaonline.com [ajpaonline.com]
- 19. rjptonline.org [rjptonline.org]
- 20. dovepress.com [dovepress.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Bilastine-d6: A Technical Overview for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth analysis of Bilastine-d6, the deuterated analog of the second-generation antihistamine, Bilastine. Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical properties of this compound, the mechanism of action of Bilastine, and comprehensive experimental protocols.
Core Data Summary
A structured overview of the key quantitative data for this compound is presented below for ease of reference and comparison.
| Property | Value |
| CAS Number | 1215358-58-9 |
| Molecular Weight | 469.65 g/mol |
| Molecular Formula | C₂₈H₃₁D₆N₃O₃ |
Mechanism of Action: Selective Histamine H1 Receptor Antagonism
Bilastine is a potent and highly selective histamine H1 receptor antagonist. Its primary mechanism of action involves blocking the effects of histamine at H1 receptors, thereby mitigating allergic symptoms. Furthermore, Bilastine exhibits inverse agonist activity, meaning it can reduce the basal activity of the H1 receptor even in the absence of histamine. This dual action contributes to its efficacy in treating conditions such as allergic rhinitis and urticaria.
The signaling pathway initiated by histamine binding to the H1 receptor and its subsequent inhibition by Bilastine is depicted in the following diagram.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Bilastine.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and quantification of Bilastine.
Histamine H1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Bilastine for the H1 receptor.
-
Membrane Preparation:
-
Utilize membranes from cells expressing the human H1 receptor (e.g., HEK293 cells).
-
Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine.
-
Add varying concentrations of Bilastine to compete with the radioligand for binding to the H1 receptor.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of Bilastine that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Ki) for Bilastine using the Cheng-Prusoff equation.
-
Quantification of Bilastine in Plasma using LC-MS/MS with this compound as Internal Standard
This method outlines the procedure for the sensitive and specific quantification of Bilastine in biological matrices.
-
Sample Preparation:
-
To a plasma sample, add a known concentration of this compound as an internal standard.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bilastine: Monitor the transition from the parent ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Bilastine to the peak area of this compound against the concentration of Bilastine standards.
-
Determine the concentration of Bilastine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the experimental workflow for the quantification of Bilastine in plasma.
Caption: Workflow for the Quantification of Bilastine in Plasma by LC-MS/MS.
This technical guide provides foundational information for researchers working with this compound and Bilastine. For further details, consulting the primary scientific literature is recommended.
Isotopic Purity of Bilastine-d6 Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of the Bilastine-d6 reference standard. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize deuterated standards in their analytical workflows. This document outlines the quantitative data regarding the purity of this compound, details the experimental protocols for its assessment, and provides visualizations of relevant biological pathways and analytical workflows.
Data Presentation: Isotopic and Chemical Purity of this compound
The quality of a stable isotope-labeled internal standard is paramount for accurate and reproducible analytical results. The table below summarizes the chemical and isotopic purity of this compound as specified by various suppliers. It is important to note that purity values can vary between different lots and manufacturers.
| Supplier/Source | Chemical Purity (by HPLC) | Isotopic Purity (atom % D) |
| Supplier A[1] | 99.2% | 99.5% |
| Supplier B[2] | >95% | Not Specified |
| Supplier C (Certificate of Analysis) | 98.2% | >99.5% |
| Supplier D[3] | 97.12% | Not Specified |
| Supplier E[4] | ≥98% | Not Specified |
Experimental Protocols
The determination of isotopic and chemical purity of this compound involves sophisticated analytical techniques. The following are detailed methodologies for the key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the percentage of this compound relative to any non-labeled or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a small percentage of an ion-pairing agent like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Bilastine (approximately 280 nm).
-
Sample Preparation: A known concentration of the this compound reference standard is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the HPLC system.
-
Quantification: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.
Determination of Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the isotopic enrichment of a deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-HRMS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Bilastine.
-
Mass Analysis:
-
The instrument is calibrated to ensure high mass accuracy.
-
A full scan mass spectrum of the this compound standard is acquired.
-
The relative intensities of the ion corresponding to the fully deuterated molecule (d6) and the ions corresponding to lower deuteration levels (d5, d4, etc.) as well as the unlabeled molecule (d0) are measured.
-
-
Data Analysis: The isotopic purity (atom % D) is calculated based on the relative abundances of the different isotopic species. The formula for this calculation can be complex and often requires specialized software that accounts for the natural isotopic abundance of all elements in the molecule. A simplified representation is:
-
Isotopic Purity (%) = [Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6))] x 100
-
Structural Confirmation and Isotopic Distribution by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the molecule and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Proton (¹H) NMR:
-
A ¹H NMR spectrum is acquired to identify the presence of any residual protons at the labeled positions.
-
The integration of the residual proton signals compared to the integration of signals from unlabeled positions in the molecule can be used to estimate the isotopic enrichment.
-
-
Deuterium (²H) NMR:
-
A ²H NMR spectrum directly detects the deuterium nuclei.
-
The chemical shifts of the deuterium signals confirm the positions of the labels.
-
The relative integrals of the different deuterium signals can provide information about the isotopic distribution within the molecule.
-
Mandatory Visualizations
Signaling Pathway of Bilastine Action
Bilastine is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor. The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor, which is subsequently blocked by Bilastine. Histamine binding to the G-protein coupled H1 receptor activates Gq/11, leading to the activation of phospholipase C (PLC).[5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to the allergic response.
Caption: Bilastine's mechanism of action via H1 receptor antagonism.
Experimental Workflow for the Use of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative bioanalysis using LC-MS/MS. The following workflow diagram illustrates the key steps in a typical bioanalytical method utilizing this compound.
Caption: Bioanalytical workflow using this compound internal standard.
Logical Relationship for Isotopic Purity Assessment
The comprehensive assessment of the isotopic purity of a reference standard like this compound relies on the integration of data from multiple analytical techniques. This diagram illustrates the logical relationship between these techniques to arrive at a conclusive purity value.
Caption: Logic for comprehensive isotopic purity assessment.
References
A Technical Guide to the Solubility of Bilastine-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bilastine, a selective histamine H1 receptor antagonist. While specific quantitative solubility data for its deuterated analog, Bilastine-d6, is not extensively available in public literature, the data for Bilastine serves as a robust proxy due to their near-identical physicochemical properties. Deuterated forms like this compound are primarily utilized as internal standards in pharmacokinetic studies to quantify the active drug.[1][2]
Quantitative Solubility Data
The solubility of Bilastine has been evaluated in various organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison and aid in solvent selection for analytical and formulation development.
| Solvent | Type | Solubility | Concentration | Temperature | Source |
| Single Solvents | |||||
| Chloroform | Organic | Soluble | ~30 mg/mL | Not Specified | [3] |
| 4-Methylpyridine | Organic | Soluble | 29 mg/mL (62.55 mM) | 25°C | [4] |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | 49.3 mg/mL (106.34 mM) | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | 1 mg/mL (2.15 mM) | Not Specified | [4] |
| Methanol | Organic | Highest Solubility* | Not Quantified | Not Specified | [6] |
| Methylene Chloride | Organic | Soluble | Not Quantified | Not Specified | [7] |
| Water | Aqueous | Insoluble | - | Not Specified | [4][5][7] |
| Solvent Systems for In Vivo Use | |||||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mixed | Soluble | ≥ 1.25 mg/mL | Not Specified | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Mixed | Soluble | ≥ 1.25 mg/mL | Not Specified | [8] |
| 10% DMSO, 90% Corn Oil | Mixed | Soluble | ≥ 1.25 mg/mL | Not Specified | [8] |
*Compared to water, 0.1 N HCl, and 6.8 phosphate buffer.[6]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.[6]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the vial at a constant temperature using a shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved this compound.[6][9][10]
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Protocol 2: Preparation of Stock Solutions for Analysis
This protocol details the preparation of a standard stock solution, a common procedure in analytical method development for Bilastine.[9][11]
-
Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound into a volumetric flask (e.g., 100 mL).
-
Solvent Addition: Add a portion of the chosen solvent (e.g., methanol) and gently swirl or sonicate the flask to ensure complete dissolution of the solid.[9][10]
-
Final Volume Adjustment: Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous. This yields a stock solution of a known concentration (e.g., 100 µg/mL).
Visualizations
Mechanism of Action: Histamine H1 Receptor Antagonism
Bilastine functions as a selective antagonist of the histamine H1 receptor. During an allergic reaction, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors on various cells, causing allergic symptoms. Bilastine competitively binds to these H1 receptors, preventing histamine from activating them and thereby mitigating the allergic response.[12][13][14][15]
Experimental Workflow: Solubility Determination
The following diagram illustrates the key steps involved in determining the solubility of a compound like this compound in an organic solvent.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound (Bilastine d6) | Histamine Receptor | 1215358-58-9 | Invivochem [invivochem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bilastine | 202189-78-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. jchr.org [jchr.org]
- 12. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]
- 14. What is the mechanism of Bilastine? [synapse.patsnap.com]
- 15. vasista.co.in [vasista.co.in]
Commercial Suppliers and Technical Applications of High-Purity Bilastine-d6: A Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement and application of high-purity isotopically labeled standards are critical for accurate bioanalytical and metabolic studies. This technical guide provides an in-depth overview of commercial suppliers of high-purity Bilastine-d6, along with detailed experimental protocols for its use as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies.
This compound, the deuterated analog of the second-generation antihistamine Bilastine, serves as an indispensable tool in clinical and preclinical research. Its use as an internal standard in mass spectrometry-based assays ensures the precise quantification of Bilastine in biological matrices by correcting for variations in sample preparation and instrument response.
Commercial Availability and Specifications
Several reputable suppliers offer high-purity this compound for research purposes. The quality and characterization of the standard are paramount for generating reliable and reproducible data. Below is a summary of commercially available this compound with their reported specifications.
| Supplier | Product Code/CAS No. | Purity (by HPLC) | Isotopic Purity (atom % D) | Appearance |
| LGC Standards | TRC-B385002 / 1215358-58-9 | >95%[1] | Not specified | Not specified |
| ESS Chem Co. | ESS0217 / 1215358-58-9 | 99.2%[2][3] | 99.5%[2][3] | White solid[2][3] |
| Amerigo Scientific | CBB1107220EXP / 1215358-58-9 | 97.1% | 99.5% | Off-white solid |
| Clearsynth | CS-O-15080 / 1215358-58-9 | ≥90%[4] | Not specified | Not specified |
| Simson Pharma | Not specified / 1215358-58-9 | Not specified | Not specified | Not specified |
| MedChemExpress | HY-14447S / 1215358-58-9 | Not specified | Not specified | Not specified |
| GlpBio | Not specified / 1215358-58-9 | Not specified | Not specified | Not specified |
Synthesis and Characterization of this compound
The synthesis of this compound typically involves the introduction of deuterium atoms at stable positions within the molecule, often on the α,α-dimethylbenzeneacetic acid moiety. While specific proprietary synthesis routes are not always disclosed by suppliers, the general synthesis of Bilastine has been described in the literature. One common approach involves a multi-step synthesis starting from 2-nitroaniline, which is then subjected to reduction, ring closure, alkylation, hydrolysis, and coupling reactions to yield the final Bilastine structure. Deuteration is likely achieved by using deuterated starting materials or reagents during the synthesis process.
The characterization and quality control of this compound are crucial. A comprehensive Certificate of Analysis (CoA) should accompany the product, providing details on its identity, purity, and isotopic enrichment. A typical CoA for high-purity this compound would include:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the position of the deuterium labels.
Experimental Protocols: Bioanalytical Applications of this compound
This compound is predominantly used as an internal standard for the quantification of Bilastine in biological samples, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Sample Preparation: Protein Precipitation
This method is widely used for the extraction of Bilastine from plasma samples.
Materials:
-
Human plasma samples containing Bilastine
-
This compound internal standard solution (concentration to be optimized based on the expected analyte concentration range)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 50 µL aliquot of human plasma, add a predetermined amount of this compound internal standard solution.[5]
-
Add a protein precipitation agent, typically a 50:50 (v/v) mixture of methanol and acetonitrile.[4]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A validated ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
A tandem mass spectrometer (e.g., Sciex API 5000 or similar) equipped with a Turbo Ion Spray or electrospray ionization (ESI) source.[4]
Chromatographic Conditions (Example): [5]
-
Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm (for plasma)
-
Mobile Phase: Isocratic elution with a mixture of Milli-Q water and acetonitrile containing 1 mM ammonium formate and 0.1% ammonium hydroxide.
-
Flow Rate: 1.00 mL/min
-
Column Temperature: Room temperature
Mass Spectrometry Conditions (Example): [5]
-
Ionization Mode: Positive Turbo Ion Spray
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bilastine: Precursor ion (Q1) m/z 464 → Product ion (Q3) m/z 272
-
This compound (Internal Standard): Precursor ion (Q1) m/z 470 → Product ion (Q3) m/z 278
-
Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: A calibration curve should be established over the expected concentration range of Bilastine in the samples (e.g., 0.2–400 ng/mL in plasma).[4][5]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Selectivity and Specificity: To ensure no interference from endogenous components in the matrix.
-
Matrix Effect: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: To evaluate the stability of Bilastine in the biological matrix under various storage and handling conditions.
Visualizing Workflows
To aid in the understanding of the processes involved in utilizing high-purity this compound, the following diagrams illustrate key workflows.
Caption: Workflow for procuring and validating a high-purity deuterated standard.
Caption: Typical bioanalytical workflow for pharmacokinetic studies.
References
- 1. esschemco.com [esschemco.com]
- 2. clearsynth.com [clearsynth.com]
- 3. esschemco.com [esschemco.com]
- 4. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for Bilastine in Human Plasma Using LC-MS/MS with Bilastine-d6 Internal Standard
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Bilastine in human plasma. The method utilizes a simple protein precipitation extraction procedure and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis with Bilastine-d6 as the stable isotope-labeled internal standard. This method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring. The protocol has been validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its reliability for routine analysis.
Introduction
Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate and precise measurement of Bilastine concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note describes a validated LC-MS/MS method employing this compound as an internal standard to ensure high accuracy and mitigate potential matrix effects. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis in a drug development setting.
Experimental
Materials and Reagents
-
Bilastine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Ammonium hydroxide
-
Formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: Shimadzu or Waters UPLC/HPLC system
-
Mass Spectrometer: API 4000 or API 5000 triple quadrupole mass spectrometer
-
Analytical Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm or equivalent
Standard Solutions Preparation
Stock solutions of Bilastine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of working standard solution into blank human plasma.
Bioanalytical Workflow
Caption: Bioanalytical workflow for Bilastine quantification in human plasma.
Detailed Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 200 µL of cold acetonitrile or methanol to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC Conditions:
-
Column: Waters XBridge C18, 3.5 µm, 2.1 x 30 mm.[1]
-
Mobile Phase: Isocratic elution with Milli-Q water and acetonitrile containing 1 mM ammonium formate and 0.1% ammonium hydroxide.[1] An alternative mobile phase is acetonitrile-water with 0.1% formic acid.[2][3]
-
Flow Rate: 1.00 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Column Temperature: Room temperature.[1]
-
-
MS/MS Conditions:
Method Validation Summary
The method was validated according to international guidelines. A summary of the validation parameters is presented below.
Quantitative Data
| Parameter | Result |
| Linearity Range (Plasma) | 0.2 - 400 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] |
| Intra-day Precision (%CV) | 2.74 - 10.31%[1] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 95% - 108%[2][3] |
| Recovery | > 70%[2][3] |
Signaling Pathway (Illustrative)
While Bilastine itself does not have a signaling pathway, the following diagram illustrates its mechanism of action as a histamine H1 receptor antagonist.
Caption: Mechanism of action of Bilastine as a histamine H1 receptor antagonist.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Bilastine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation procedure makes this method ideal for high-throughput bioanalysis in support of clinical and preclinical studies.
References
Application Note: Quantitative Analysis of Bilastine in Human Plasma Using Bilastine-d6 as an Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Bilastine for pharmacokinetic and bioequivalence studies.
Introduction: Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate quantification of Bilastine in plasma is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as Bilastine-d6, is the preferred method for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision. This document outlines a detailed protocol for the analysis of Bilastine in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.[3][4]
Principle of the Method: The method employs reversed-phase liquid chromatography for the separation of Bilastine and its deuterated internal standard, this compound, from plasma matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This compound, being chemically identical to Bilastine but with a different mass, co-elutes and experiences similar ionization and fragmentation, allowing it to serve as an ideal internal standard. Quantification is based on the ratio of the peak area of Bilastine to that of the known concentration of this compound.
Caption: Principle of Internal Standard Method.
Experimental Protocols
Materials and Reagents
-
Bilastine reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (optional, for mobile phase)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., Sodium Heparin)
-
Pipettes and tips
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Preparation of Standard and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Bilastine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare intermediate and working standard solutions of Bilastine by serial dilution of the stock solution with a methanol/water mixture.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution.
-
Sample Preparation (Protein Precipitation)
This protocol is based on methods that extract Bilastine and the internal standard from a 50 µL plasma sample.[4]
-
Sample Thawing: Thaw frozen plasma samples and calibration/QC samples on ice.
-
Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution to each tube (except for blank plasma).
-
Precipitation: Add a protein precipitation agent, such as a 50/50 mixture of methanol and acetonitrile.[3][4] A typical ratio is 3:1 or 4:1 of solvent to plasma volume.
-
Vortexing: Vortex mix the samples for approximately 60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 1900g for 10 minutes) to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase to enhance sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Caption: Plasma Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on validated methods for Bilastine analysis.[3][4]
| Parameter | Condition |
| LC System | Ultra-Performance Liquid Chromatography (UPLC) System |
| Column | Reversed-phase column (e.g., Waters XBridge, 3.5 μm, 2.1 x 30 mm)[4] |
| Mobile Phase | Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., water with 0.1% formic acid) |
| Flow Rate | ~1.0 mL/min[4] |
| Column Temperature | Room Temperature[4] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 5000)[3] |
| Ion Source | Turbo Ion Spray, Positive Ionization Mode[3] |
| MRM Transitions | |
| Bilastine | Q1: 464 m/z → Q3: 272 m/z[4][5] |
| This compound | Q1: 470 m/z → Q3: 278 m/z[4][5] |
Method Validation Summary
The analytical method should be fully validated according to regulatory guidelines. The table below summarizes typical performance characteristics from published methods.
| Validation Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.20 - 400.80 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [3] |
| Intra-day Precision (%CV) | 2.74% - 10.31% | [4] |
| Inter-day Precision (%CV) | < 15% (reported for a similar UPLC method)[1][2] | |
| Intra-day Accuracy (% of Nominal) | 96.91% - 113.33% | [4] |
| Inter-day Accuracy (% of Nominal) | 85% - 107% (reported for a similar UPLC method)[1][2] | |
| Recovery | > 70% (reported for a similar UPLC method)[1][2] |
Data Presentation and Analysis
-
Calibration Curve:
-
Prepare calibration standards by spiking blank plasma with known concentrations of Bilastine.
-
Process these standards alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio (Bilastine / this compound) against the nominal concentration of Bilastine.
-
Use a linear regression model, typically with a weighting factor of 1/x or 1/x², to fit the curve.
-
-
Quantification of Unknowns:
-
Calculate the peak area ratio for each unknown sample.
-
Determine the concentration of Bilastine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Quality Control:
-
Analyze quality control (QC) samples at low, medium, and high concentrations along with the unknown samples to ensure the validity of the analytical run.
-
The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal value).
-
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantitative analysis of Bilastine in plasma samples. The simple protein precipitation extraction procedure and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in support of clinical and preclinical studies. Proper method validation is essential to ensure reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpda.org [ijpda.org]
- 3. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Solid Phase Extraction Protocol for the Quantification of Bilastine and Bilastine-d6 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable solid phase extraction (SPE) protocol for the simultaneous quantification of the second-generation antihistamine, Bilastine, and its deuterated internal standard, Bilastine-d6, in human plasma. The described method utilizes a polymeric reversed-phase SPE sorbent for efficient sample clean-up and concentration, followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a high-throughput and accurate bioanalytical method for pharmacokinetic studies and clinical research.
Introduction
Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Accurate determination of Bilastine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid phase extraction is a widely used sample preparation technique that offers superior sample clean-up compared to protein precipitation, leading to reduced matrix effects and improved analytical sensitivity. This protocol provides a detailed methodology for the extraction of Bilastine and its internal standard, this compound, from human plasma, ensuring high recovery and reproducibility.
Experimental Protocols
Materials and Reagents
-
Bilastine reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide (ACS grade)
-
Formic acid (ACS grade)
-
Deionized water (18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Polymeric reversed-phase SPE cartridges (e.g., Strata-X, 30 mg/1 mL)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation and SPE Protocol
-
Preparation of Spiking Solutions:
-
Prepare stock solutions of Bilastine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Prepare the internal standard working solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 2% ammonium hydroxide in water and vortex for another 10 seconds.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water. Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of the analytes from matrix components. For example: 0-0.5 min (95% A), 0.5-2.5 min (linear gradient to 5% A), 2.5-3.5 min (5% A), 3.5-3.6 min (linear gradient to 95% A), 3.6-5.0 min (95% A).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
Data Presentation
The following table summarizes the expected performance characteristics of this SPE protocol based on typical results for the extraction of antihistamines and other basic drugs from plasma.
| Parameter | Bilastine | This compound |
| Recovery (%) | 85 - 105 | 85 - 105 |
| Precision (CV%) | < 15 | < 15 |
| Matrix Effect (%) | 90 - 110 | 90 - 110 |
Disclaimer: The data presented are representative values for similar compounds and methods. Actual results may vary and should be established through method validation in the user's laboratory.
Visualizations
Caption: SPE workflow for Bilastine analysis.
Caption: Logic of bioanalytical method.
References
Application Note: High-Throughput Quantification of Bilastine in Human Plasma using Protein Precipitation and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable protein precipitation method for the quantitative analysis of Bilastine in human plasma. The protocol incorporates Bilastine-d6 as an internal standard (IS) to ensure high accuracy and precision. This method is suitable for high-throughput bioanalytical studies, providing a simple, rapid, and efficient sample preparation procedure prior to Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2][3] Accurate quantification of Bilastine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity and speed.[4][5][6] This method effectively removes a large portion of plasma proteins, which can interfere with downstream analysis and damage analytical columns.[4] The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.
This application note provides a detailed protocol for the extraction of Bilastine from human plasma using protein precipitation with acetonitrile, with this compound as the internal standard. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification of the analyte.
Experimental Protocols
Materials and Reagents
-
Bilastine reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
96-well collection plates
-
Sealing mats or films
-
Centrifuge capable of handling 96-well plates
-
Vortex mixer
Preparation of Solutions
-
Bilastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bilastine reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Bilastine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired calibration curve range.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.[7]
-
Aliquoting Samples: Aliquot 100 µL of each plasma sample (calibration standards, quality control samples, and unknown samples) into a 96-well collection plate.
-
Addition of Internal Standard and Precipitation: Add 300 µL of the IS working solution (this compound in acetonitrile) to each well. The recommended ratio of acetonitrile to plasma is 3:1 (v/v).[5]
-
Mixing: Cover the plate with a sealing mat and vortex mix for 1-2 minutes at medium speed to ensure thorough mixing and protein precipitation.[5]
-
Centrifugation: Centrifuge the plate for 10 minutes at approximately 4000 rpm to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate, avoiding disturbance of the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Diagram of Experimental Workflow
Caption: Workflow for Bilastine extraction from plasma.
Data Presentation
The following tables summarize typical quantitative data for Bilastine analysis in human plasma using methods involving protein precipitation followed by LC-MS/MS or HPLC.
Table 1: Linearity and Sensitivity of Bilastine Quantification
| Parameter | Value | Reference |
| Linearity Range | 10 - 500 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [8] |
| Limit of Detection (LOD) | 2.9 ng/mL | [1] |
| Correlation Coefficient (R²) | > 0.999 | [1][9] |
Table 2: Accuracy and Precision of Bilastine Quantification
| Parameter | Value | Reference |
| Intra-day Accuracy | 91% - 103% | [8] |
| Inter-day Accuracy | 85% - 107% | [8] |
| Intra-day Precision (%RSD) | < 15% | [8] |
| Inter-day Precision (%RSD) | < 15% | [8] |
Table 3: Recovery and Matrix Effect
| Parameter | Value | Reference |
| Extraction Recovery | > 70% | [8] |
| Matrix Effect | 95% - 108% | [8] |
LC-MS/MS Method Parameters (Example)
While specific parameters will need to be optimized for individual instruments, the following provides a general starting point for the LC-MS/MS analysis of Bilastine.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation of Bilastine and IS |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Bilastine) | To be determined empirically (e.g., m/z 464.3 → [product ion]) |
| MRM Transition (this compound) | To be determined empirically (e.g., m/z 470.3 → [product ion]) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Conclusion
The protein precipitation method using acetonitrile and this compound as an internal standard offers a simple, rapid, and robust approach for the quantification of Bilastine in human plasma. This method is amenable to high-throughput workflows and provides accurate and precise results when coupled with LC-MS/MS analysis. The protocol described herein serves as a valuable tool for researchers and drug development professionals engaged in the bioanalysis of Bilastine.
References
- 1. Validation of a green and sensitive spectrofluorimetric method for determination of Bilastine and its application to pharmaceutical preparations, content uniformity test, and spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopir.in [jopir.in]
- 3. ijper.org [ijper.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 8. ijpda.org [ijpda.org]
- 9. rjptonline.org [rjptonline.org]
Application Note: High-Throughput Quantification of Bilastine in Human Plasma Using a Validated UPLC-MS/MS Method with Bilastine-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Accurate and reliable quantification of Bilastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Bilastine in human plasma. The use of a stable isotope-labeled internal standard, Bilastine-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this UPLC-MS/MS method, demonstrating its suitability for bioanalytical applications.
Table 1: UPLC-MS/MS Instrument Parameters
| Parameter | Setting |
| UPLC System | Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: Analyte and Internal Standard MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Bilastine | 464.3 | 272.2 | 0.1 | 30 | 25 |
| This compound | 470.3 | 278.2 | 0.1 | 30 | 25 |
Note: The precursor and product ions for detection are 464 → 272 for bilastine and 470 → 278 for this compound.[2]
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the quantification of Bilastine.
Preparation of Stock and Working Solutions
-
Bilastine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bilastine reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Bilastine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike the plasma with the corresponding working solutions. For unknown samples, add 10 µL of diluent.
-
Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except the blank (add 10 µL of diluent to the blank).
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC Method
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-0.5 min: 95% A, 5% B
-
0.5-2.5 min: Linear gradient to 5% A, 95% B
-
2.5-3.0 min: Hold at 5% A, 95% B
-
3.0-3.1 min: Linear gradient to 95% A, 5% B
-
3.1-4.0 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Method
-
Ionization: ESI Positive
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bilastine: 464.3 > 272.2
-
This compound: 470.3 > 278.2
-
-
Refer to Table 1 for other mass spectrometer settings.
Data Analysis and Quantification
-
Integrate the peak areas for both Bilastine and this compound.
-
Calculate the peak area ratio (Bilastine peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Bilastine in the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Bilastine quantification in plasma.
Logical Relationship of Method Components
Caption: Relationship of analytical components.
References
HPLC method for the determination of Bilastine using a deuterated standard
An HPLC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of the second-generation antihistamine, Bilastine. The use of a stable isotope-labeled internal standard, such as Bilastine-d6, is the gold standard for quantitative bioanalysis, effectively correcting for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the determination of Bilastine in both pharmaceutical formulations and human plasma using a deuterated internal standard.
Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of Bilastine and its deuterated internal standard (this compound) from endogenous matrix components. Detection is achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even at low concentrations. The ratio of the peak area of Bilastine to that of the known concentration of this compound is used to calculate the concentration of Bilastine in the unknown sample.
Materials and Reagents
-
Bilastine reference standard (>98% purity)
-
This compound internal standard (>98% purity)
-
HPLC-grade Acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma
-
Bilastine 20 mg tablets[1]
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Bilastine reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to the volume with methanol to achieve a concentration of 1 mg/mL.[2]
-
Similarly, prepare a 1 mg/mL stock solution of this compound in a separate 10 mL volumetric flask using methanol.
-
-
Working Standard Solution (10 µg/mL):
-
Dilute the Bilastine primary stock solution with a 50:50 mixture of methanol and water to prepare a working standard solution of 10 µg/mL.
-
-
Internal Standard (IS) Spiking Solution (100 ng/mL):
-
Perform a serial dilution of the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL. This solution will be used for spiking all samples and calibration standards.
-
Calibration Curve Preparation
Prepare calibration standards by spiking appropriate amounts of the Bilastine working standard solution into drug-free blank matrix (plasma digest or tablet placebo extract) to achieve the desired concentration range. A typical range could be 1-1000 ng/mL.
| Standard ID | Concentration (ng/mL) | Volume of 10 µg/mL Bilastine Stock (µL) | Final Volume (mL) |
| CAL 1 | 1 | 0.1 | 1 |
| CAL 2 | 5 | 0.5 | 1 |
| CAL 3 | 10 | 1.0 | 1 |
| CAL 4 | 50 | 5.0 | 1 |
| CAL 5 | 100 | 10.0 | 1 |
| CAL 6 | 250 | 25.0 | 1 |
| CAL 7 | 500 | 50.0 | 1 |
| CAL 8 | 1000 | 100.0 | 1 |
Table 1: Preparation of Calibration Curve Standards. The final volume is brought up with the appropriate blank matrix.
Sample Preparation
A. Pharmaceutical Formulation (Tablets)
-
Weigh and finely powder no fewer than 20 Bilastine (20 mg) tablets.[1]
-
Accurately weigh a portion of the powder equivalent to 10 mg of Bilastine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with methanol. This yields a stock solution of 100 µg/mL.[2]
-
Filter the solution through a 0.22 µm syringe filter.
-
Pipette 100 µL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to get a theoretical concentration of 1 µg/mL (1000 ng/mL).
-
Take 100 µL of this final solution, add 100 µL of the IS Spiking Solution (100 ng/mL), and 800 µL of mobile phase before injection.
B. Human Plasma
-
Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Spiking Solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the optimized parameters for the HPLC-MS/MS analysis.
| Parameter | Condition |
| HPLC System | |
| Column | C18 Reversed-Phase Column (150 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 50:50 (A:B) or a shallow gradient depending on matrix complexity |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Bilastine: m/z 464.3 → 255.1 (Quantifier), 464.3 → 167.1 (Qualifier)This compound: m/z 470.3 → 255.1 (Quantifier) |
| Ion Source Temperature | 500°C |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument; typically 20-40 eV |
Table 2: Optimized HPLC-MS/MS Parameters.
Method Validation Summary
The developed method should be validated according to ICH guidelines.[1][3] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995[3] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 10; accuracy within ±20%; precision <20% RSD. |
| Accuracy | Within 85-115% of nominal concentration (80-120% for LLOQ).[4] |
| Precision (%RSD) | Intra-day and Inter-day precision ≤15% (≤20% for LLOQ).[1] |
| Matrix Effect | IS-normalized matrix factor should be consistent across different lots of matrix with %RSD ≤15%. |
| Recovery | Consistent and reproducible, though not required to be 100%. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, etc.). |
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria.
Workflow Visualization
The following diagram illustrates the general workflow for the analysis of Bilastine in plasma samples.
References
Application Notes and Protocols for the Quantitation of Bilastine in Urine Samples using Bilastine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Accurate quantification of bilastine in urine is crucial for pharmacokinetic and pharmacodynamic studies, enabling a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for the quantitation of bilastine in human urine samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with bilastine-d6 as the internal standard.
Bilastine exerts its therapeutic effect by selectively antagonizing the histamine H1 receptor.[1] During an allergic response, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors, leading to various allergic symptoms. Bilastine, by blocking this interaction, alleviates these symptoms.
Experimental Protocols
Materials and Reagents
-
Bilastine reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Ammonium hydroxide
-
Reagent-grade water (e.g., Milli-Q)
-
Human urine (drug-free)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with a positive turbo ion spray ionization source[2]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve bilastine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the bilastine primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
Sample Preparation
The sample preparation is based on a protein precipitation method.[2]
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
To 50 µL of urine sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex the mixture for 10 seconds.
-
Add 150 µL of a 50:50 (v/v) mixture of methanol and acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Waters XBridge, 3.5 µm, 4.6 x 50 mm[4] |
| Mobile Phase | A: Milli-Q water with 1 mM ammonium formate and 0.1% ammonium hydroxideB: Acetonitrile with 1 mM ammonium formate and 0.1% ammonium hydroxide[2] |
| Flow Rate | 1.00 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Room Temperature[4] |
| Elution | Isocratic[4] |
Mass Spectrometry:
| Parameter | Value |
| Ion Source | Positive Turbo Ion Spray Ionization[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Bilastine | 464 → 272[2] |
| this compound | 470 → 278[2] |
Method Validation
The bioanalytical method was validated according to international guidelines, assessing linearity, sensitivity, accuracy, precision, and stability.
Data Presentation
Table 1: Calibration Curve Details
| Parameter | Value |
| Calibration Range | 5.0 - 5010 ng/mL[2] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision (Within-Run)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5.0 | 4.95 | 99.0 | 9.91[2] |
| LQC | 15.0 | 14.8 | 98.7 | 5.50 |
| MQC | 2500 | 2550 | 102.0 | 3.20 |
| HQC | 4000 | 3980 | 99.5 | 1.58[2] |
Table 3: Accuracy and Precision (Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5.0 | 5.05 | 101.0 | 10.5 |
| LQC | 15.0 | 15.2 | 101.3 | 6.10 |
| MQC | 2500 | 2480 | 99.2 | 4.50 |
| HQC | 4000 | 4050 | 101.3 | 2.80 |
Table 4: Stability Data
| Stability Condition | Duration | Temperature | Mean % Recovery |
| Bench-top | 24 hours | Room Temperature | 98.5 |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | 97.9 |
| Long-term | 30 days | -20°C | 99.1 |
Visualizations
Bilastine Quantitation Workflow
Caption: Workflow for the quantitation of bilastine in urine.
Bilastine Mechanism of Action
Caption: Bilastine's role in blocking the histamine H1 receptor.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of bilastine in human urine samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This detailed protocol and the accompanying validation data demonstrate the suitability of this method for pharmacokinetic research and other drug development applications.
References
- 1. What is the mechanism of Bilastine? [synapse.patsnap.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jchr.org [jchr.org]
- 4. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Bilastine-d6 Working Solutions for Calibration Curves
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Bilastine-d6 working solutions to be used as an internal standard in the generation of calibration curves for the quantification of Bilastine in biological matrices.
Introduction
Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate quantification of Bilastine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), to correct for variability in sample preparation and instrument response. The preparation of accurate and precise calibration standards and the corresponding internal standard working solution is fundamental to the validity of the analytical method. This application note describes a detailed procedure for the preparation of this compound working solutions.
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Bilastine reference standard (purity ≥ 98%)
-
Methanol (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, optional, for initial stock solution)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Calibrated pipettes and tips
-
Analytical balance
Experimental Protocols
Preparation of this compound Stock Solution (IS Stock)
The initial stock solution of this compound is prepared at a high concentration, which is then serially diluted to obtain the working solution.
Protocol:
-
Accurately weigh approximately 1.0 mg of this compound powder.
-
Transfer the powder to a 1.0 mL Class A volumetric flask.
-
Add a small amount of a suitable solvent (e.g., methanol or DMSO) to dissolve the powder completely.[3]
-
Once dissolved, bring the solution to the final volume of 1.0 mL with the same solvent.
-
This results in a this compound stock solution of 1.0 mg/mL .
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][3]
Preparation of Bilastine Stock Solution
A corresponding stock solution of the non-labeled Bilastine is required to prepare the calibration standards.
Protocol:
-
Accurately weigh approximately 10 mg of Bilastine reference standard.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Dissolve the powder in methanol and make up the volume to 10 mL to obtain a 1 mg/mL stock solution.[4][5]
Preparation of Intermediate and Working Calibration Curve Standards
A series of dilutions are made from the Bilastine stock solution to prepare the calibration standards.
Protocol:
-
Prepare an intermediate stock solution of Bilastine by diluting the 1 mg/mL stock solution. For example, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with methanol to obtain a 10 µg/mL intermediate solution.[4][6]
-
From this intermediate solution, prepare a series of working standard solutions by further dilution with the appropriate solvent (e.g., methanol:water 50:50 v/v).[5][6]
Preparation of this compound Working Solution (IS Working Solution)
The this compound working solution is prepared by diluting the this compound stock solution to a concentration that is appropriate for the analytical method and consistent across all samples, including calibration standards and quality controls. The final concentration of the internal standard should ideally be in the mid-range of the calibration curve of the analyte.
Protocol:
-
Prepare an intermediate this compound solution by diluting the 1.0 mg/mL stock solution. For example, dilute 10 µL of the stock solution to 10 mL with methanol to obtain a 1 µg/mL intermediate solution.
-
Prepare the final this compound working solution by further diluting the intermediate solution. For a typical bioanalytical assay with a calibration curve ranging from 0.20–400.80 ng/mL, a suitable concentration for the internal standard would be in the range of 10-100 ng/mL.[7] To prepare a 50 ng/mL working solution, dilute 500 µL of the 1 µg/mL intermediate solution to 10 mL with the analysis mobile phase or reconstitution solvent.
Data Presentation
The following tables summarize the preparation of the stock and working solutions.
Table 1: Preparation of Stock Solutions
| Stock Solution | Compound | Mass (mg) | Dilution Volume (mL) | Solvent | Final Concentration (mg/mL) |
|---|---|---|---|---|---|
| Bilastine Stock | Bilastine | 10 | 10 | Methanol | 1.0 |
| IS Stock | this compound | 1 | 1 | Methanol | 1.0 |
Table 2: Example Preparation of Bilastine Calibration Curve Standards
| Standard Level | Concentration (ng/mL) | Volume of 10 µg/mL Intermediate (µL) | Final Volume (mL) | Diluent |
|---|---|---|---|---|
| CAL 1 | 0.20 | 0.2 | 10 | 50:50 Methanol:Water |
| CAL 2 | 0.50 | 0.5 | 10 | 50:50 Methanol:Water |
| CAL 3 | 2.0 | 2.0 | 10 | 50:50 Methanol:Water |
| CAL 4 | 10.0 | 10.0 | 10 | 50:50 Methanol:Water |
| CAL 5 | 50.0 | 50.0 | 10 | 50:50 Methanol:Water |
| CAL 6 | 200.0 | 200.0 | 10 | 50:50 Methanol:Water |
| CAL 7 | 400.0 | 400.0 | 10 | 50:50 Methanol:Water |
Table 3: Preparation of this compound Working Solution
| Solution | Starting Solution | Starting Concentration (µg/mL) | Volume Taken (µL) | Final Volume (mL) | Diluent | Final Concentration (ng/mL) |
|---|---|---|---|---|---|---|
| Intermediate IS | IS Stock | 1000 | 10 | 10 | Methanol | 1 |
| Working IS | Intermediate IS | 1 | 500 | 10 | Mobile Phase | 50 |
Visualization of the Workflow
The following diagram illustrates the workflow for the preparation of Bilastine and this compound working solutions.
Caption: Workflow for the preparation of Bilastine calibration standards and this compound internal standard working solution.
Disclaimer: The concentrations and volumes provided in this application note are for illustrative purposes. The actual concentrations should be adapted based on the specific requirements of the analytical method, the sensitivity of the instrument, and the expected concentration range of Bilastine in the samples. Method validation according to regulatory guidelines is essential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (Bilastine d6) | Histamine Receptor | 1215358-58-9 | Invivochem [invivochem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. ijrpr.com [ijrpr.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bilastine-d6 Matrix Effect in Human Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Bilastine-d6 as an internal standard in human plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern when using this compound in human plasma?
A1: A matrix effect is the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of Bilastine in human plasma, endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of Bilastine and its deuterated internal standard, this compound.[2] This can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and bioequivalence studies.[3][4]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for any matrix effects?
A2: Ideally, a stable isotope-labeled (SIL) internal standard like this compound co-elutes with the analyte and experiences the same ionization effects, thus compensating for matrix-induced variations.[5][6] However, this is not always the case. Differences in physical properties due to the deuterium substitution can sometimes lead to slight chromatographic separation of the analyte and the internal standard (the "deuterium isotope effect").[7][8] If they elute at different points in a region of varying ion suppression, the correction will be inaccurate.[8][9]
Q3: What are the common causes of matrix effects in human plasma samples?
A3: The primary causes are endogenous components of plasma. Phospholipids are a major contributor to matrix effects, particularly in ESI-MS, as they can co-extract with analytes and suppress ionization.[10] Other sources include salts, fatty acids, cholesterol, and dosing vehicles like PEG400.[2][4] The choice of sample preparation, ionization source (ESI is more susceptible than APCI), and mobile phase can also influence the severity of matrix effects.[3][4]
Q4: How can I quantitatively assess the matrix effect for Bilastine and this compound?
A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done using the post-extraction spike method. The MF is the ratio of the peak area of an analyte spiked into an extracted blank plasma sample to the peak area of the analyte in a neat solution at the same concentration.[4][9] An IS-normalized MF is also calculated to assess the internal standard's ability to compensate for the effect. Refer to the Experimental Protocols section for a detailed procedure.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte/IS peak area ratios across different plasma lots. | Differential matrix effects between lots. The composition of plasma can vary between individuals.[5] | 1. Assess Matrix Effect: Perform matrix effect experiments using at least six different lots of human plasma. 2. Improve Sample Cleanup: Switch from protein precipitation to a more selective sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.[11] 3. Chromatographic Separation: Optimize the LC method to separate Bilastine from the ion suppression zones, often found at the beginning and end of the run. |
| Poor accuracy and precision in QC samples. | Inconsistent ion suppression or enhancement affecting the analyte and IS differently.[8] | 1. Verify Co-elution: Ensure that Bilastine and this compound are co-eluting perfectly. Small shifts in retention time can cause significant issues in areas of steep ion suppression gradients.[7][9] 2. Dilute the Sample: A simple 1:1 or higher dilution of the plasma sample with water or a suitable buffer before extraction can reduce the concentration of matrix components. 3. Check for H/D Scrambling: Investigate the possibility of hydrogen-deuterium exchange, which can occur in the ion source or under certain pH conditions, by monitoring specific MRM transitions.[5] |
| Matrix Factor (MF) is consistently low (<0.85) or high (>1.15) and variable. | Significant ion suppression or enhancement is occurring, and the IS is not adequately compensating for it. | 1. Optimize Sample Preparation: If using protein precipitation, try different organic solvents (e.g., methanol vs. acetonitrile). Consider SPE with a sorbent that has a different retention mechanism (e.g., mixed-mode instead of just reversed-phase). 2. Change Ionization Mode: If using ESI, evaluate if APCI provides a more stable response, as it is generally less susceptible to matrix effects.[4] 3. Modify Chromatography: Use a smaller particle size column or a different stationary phase (e.g., HILIC) to achieve better separation from phospholipids.[10] |
| Analyte peak shape is poor in plasma samples but good in neat standards. | Co-eluting matrix components are interfering with the chromatography on the analytical column.[12] | 1. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 2. Implement a Diverter Valve: Divert the flow to waste during the first part of the run where salts and highly polar interferences elute, and again at the end to wash off strongly retained components like phospholipids without them entering the mass spectrometer. |
Quantitative Data Summary
The following tables provide typical acceptance criteria for matrix effect, recovery, and process efficiency during bioanalytical method validation.
Table 1: Matrix Effect Acceptance Criteria
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | The coefficient of variation (CV%) of the IS-normalized matrix factor from at least 6 different lots of plasma should not be greater than 15%. |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard) |
Table 2: Recovery and Process Efficiency
| Parameter | Calculation | Objective |
| Recovery (RE%) | (Peak Response of Extracted Sample) / (Peak Response of Post-Extracted Spiked Sample) x 100 | Recovery for the analyte and IS should be consistent and precise, although it does not need to be 100%. A consistent RE% across concentrations is critical. |
| Process Efficiency (PE%) | (Peak Response of Extracted Sample) / (Peak Response of Neat Standard) x 100 | This value combines the effects of matrix and recovery. It should be as high as possible and consistent. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To determine the effect of human plasma on the ionization of Bilastine and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Bilastine and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank human plasma (at least 6 different lots) using the intended sample preparation method. Spike the dried/evaporated extract with Bilastine and this compound to the same concentrations as Set A.
-
Set C (Extracted Sample): Spike blank human plasma with Bilastine and this compound at the same concentrations. Process these samples through the entire extraction procedure. (This set is for calculating recovery).
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system.
-
Calculations:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Recovery (RE) = Mean Peak Area of Set C / Mean Peak Area of Set B
-
IS-Normalized MF = MF of Bilastine / MF of this compound
-
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for assessing matrix effect and recovery.
Troubleshooting Logic for Matrix Effect Issues
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. cerilliant.com [cerilliant.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. myadlm.org [myadlm.org]
- 9. myadlm.org [myadlm.org]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize ion suppression for Bilastine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Bilastine-d6 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of ion suppression for this compound?
Ion suppression for this compound in LC-MS/MS analysis is a type of matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of the analyte, leading to a decreased signal intensity.[1] The most common causes include:
-
Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can crystallize on the ESI probe, reducing ionization efficiency.
-
Endogenous Metabolites: Co-eluting small molecules from the biological matrix can compete with this compound for ionization.
-
Poor Sample Cleanup: Inadequate removal of matrix components during sample preparation is a leading cause of ion suppression.[1]
-
Suboptimal Chromatographic Conditions: Insufficient separation of this compound from matrix components can lead to co-elution and subsequent ion suppression.[1]
Q2: How can I identify if ion suppression is affecting my this compound signal?
You can perform a post-extraction spike experiment to assess ion suppression. The basic workflow is as follows:
-
Extract a blank matrix sample (e.g., plasma from an untreated subject) using your sample preparation method.
-
Spike a known concentration of this compound into the extracted blank matrix.
-
Prepare a neat solution of this compound at the same concentration in your mobile phase.
-
Inject both samples into the LC-MS/MS system and compare the peak areas of this compound.
A significantly lower peak area in the post-extraction spike sample compared to the neat solution indicates the presence of ion suppression.
Q3: Which sample preparation technique is most effective at minimizing ion suppression for this compound?
The choice of sample preparation technique significantly impacts the degree of ion suppression. While there is no one-size-fits-all answer, here is a general comparison:
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and the least ion suppression. For Bilastine, SPE has been shown to result in a matrix effect ranging from 95% to 108%, with recoveries exceeding 70%.[2][3][4][5]
-
Liquid-Liquid Extraction (LLE): Also a highly effective technique for producing clean extracts, often with lower ion suppression than protein precipitation.
-
Protein Precipitation (PPT): While being the simplest and fastest method, it is often the least effective at removing phospholipids and other small molecule interferences, which can lead to significant ion suppression.
Q4: How can I optimize my chromatographic conditions to reduce ion suppression?
Optimizing your UPLC-MS/MS method can help separate this compound from co-eluting matrix components. Consider the following:
-
Column Chemistry: Utilize a column that provides good retention and peak shape for Bilastine. A UPLC BEH C18 column has been successfully used for Bilastine analysis.[4]
-
Mobile Phase Composition: The use of organic modifiers and additives can influence selectivity and ionization efficiency. A common mobile phase for Bilastine is acetonitrile and water with 0.1% formic acid, run in a gradient elution.[4]
-
Gradient Elution: Employing a gradient elution can help to separate the analyte of interest from early-eluting, polar matrix components and late-eluting, non-polar components like phospholipids.
Q5: My this compound signal is still suppressed. What other strategies can I try?
If you continue to experience ion suppression after optimizing sample preparation and chromatography, consider these additional strategies:
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.
-
Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is crucial. Since it co-elutes with the analyte and experiences similar ion suppression, it can compensate for signal variability and ensure accurate quantification.[1]
Quantitative Data on Sample Preparation and Matrix Effects
The following table summarizes the expected performance of different sample preparation techniques in minimizing ion suppression for Bilastine analysis.
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect (%) | Notes |
| Solid-Phase Extraction (SPE) | > 70%[2][3][4][5] | 95 - 108%[2][3][4][5] | Provides the cleanest extracts and is highly effective at removing phospholipids.[1] |
| Liquid-Liquid Extraction (LLE) | Variable (60-90%) | Generally <15% suppression/enhancement | Effective at removing phospholipids but can be more labor-intensive. |
| Protein Precipitation (PPT) | > 90% | Can be significant (>25% suppression) | Simple and fast but may not effectively remove all interfering matrix components.[1] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: To 500 µL of plasma, add the this compound internal standard. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analyze: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol for this compound in Plasma
-
Sample Preparation: To 200 µL of plasma, add the this compound internal standard.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
Protein Precipitation (PPT) Protocol for this compound in Plasma
-
Sample Preparation: To 100 µL of plasma, add the this compound internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Analysis: Inject an aliquot of the supernatant directly into the UPLC-MS/MS system. Alternatively, for a cleaner sample, the supernatant can be evaporated and reconstituted in the mobile phase.
Visualizations
References
Stability of Bilastine-d6 in processed samples and stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bilastine-d6 in processed samples and stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions are stable for extended periods when stored frozen. Based on available data for analogous compounds, stock solutions can be considered stable for up to 60 days when stored at 1–10°C and for longer periods at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q2: How stable is this compound in processed biological samples (e.g., in the autosampler)?
A2: Processed samples containing Bilastine have been shown to be stable for up to 36 hours when kept in an autosampler at 10°C.[1] It is expected that this compound will exhibit similar stability. If the analytical run is longer than 36 hours, it is advisable to perform a specific stability test to ensure the integrity of the internal standard.
Q3: What is the short-term stability of this compound in biological matrices at room temperature?
A3: Bilastine in blood has been found to be stable for up to 24 hours at room temperature.[1] This suggests that this compound is also likely to be stable under these conditions, allowing for typical sample handling and preparation times without significant degradation.
Q4: Can I subject my samples containing this compound to freeze-thaw cycles?
Q5: What is the long-term stability of this compound in frozen biological samples?
A5: Long-term stability studies for Bilastine in a biological matrix have demonstrated its stability for at least 60 days when stored at -20°C.[1] This provides confidence that this compound will also be stable under these long-term storage conditions. For storage periods exceeding this duration, it is recommended to perform your own stability assessment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound peak area across a run. | 1. Autosampler Instability: The processed sample may be degrading in the autosampler over the course of the analytical run. 2. Inconsistent Sample Preparation: Variability in the extraction or reconstitution steps. 3. Stock Solution Degradation: The this compound stock solution may have degraded. | 1. Verify the autosampler temperature is maintained at the validated temperature (e.g., 10°C). If the run is long, consider re-validating the autosampler stability for a longer duration. 2. Review the sample preparation protocol for consistency. Ensure accurate and consistent pipetting. 3. Prepare a fresh stock solution of this compound and compare the performance against the old stock. |
| Loss of this compound signal in stored samples. | 1. Long-Term Degradation: The storage duration may have exceeded the stable period. 2. Improper Storage Conditions: Samples may not have been consistently stored at the correct temperature. 3. Multiple Freeze-Thaw Cycles: Samples may have undergone more freeze-thaw cycles than validated. | 1. Re-analyze freshly prepared quality control (QC) samples to confirm system performance. If the system is performing well, the issue is likely sample stability. 2. Check the temperature logs of the freezer to ensure no temperature excursions have occurred. 3. Review the sample handling history to determine the number of freeze-thaw cycles. If it exceeds the validated number, the data may be compromised. |
| Unexpected peaks co-eluting with this compound. | 1. Matrix Interference: Endogenous components from the biological matrix may be interfering with the analysis. 2. Degradation Products: Bilastine or this compound may be degrading into products that have similar chromatographic properties. | 1. Optimize the chromatographic method to improve the separation of this compound from matrix components. This may involve changing the mobile phase composition, gradient, or column chemistry. 2. Review the stability data. If degradation is suspected, perform forced degradation studies to identify potential degradation products and adjust the chromatography accordingly. |
Quantitative Stability Data
The following tables summarize the stability of Bilastine, which can be used as a proxy for the expected stability of this compound. The acceptance criterion for stability is typically that the mean concentration of the stability samples is within ±15% of the nominal concentration.
Table 1: Stock Solution and Processed Sample Stability of Bilastine
| Stability Type | Matrix | Storage Condition | Duration | Stability (% of Nominal) |
| Stock Solution | Aqueous | Room Temperature | 24 hours | 85% - 115% |
| Stock Solution | Aqueous | 1–10°C | 60 days | 85% - 115% |
| Processed Sample (Autosampler) | Processed Mouse Blood | 10°C | 36 hours | 85% - 115% |
Data adapted from a UPLC method validation study for Bilastine in mouse blood.[1]
Table 2: Short-Term and Long-Term Stability of Bilastine in a Biological Matrix
| Stability Type | Matrix | Storage Condition | Duration | Stability (% of Nominal) |
| Short-Term | Mouse Blood | Room Temperature | 24 hours | 85% - 115% |
| Long-Term | Mouse Blood | -20°C | 60 days | 85% - 115% |
Data adapted from a UPLC method validation study for Bilastine in mouse blood.[1]
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to achieve a final concentration of, for example, 1 mg/mL. Store this stock solution at -20°C or -80°C in aliquots.
-
Working Solution: Dilute the stock solution with the appropriate solvent (often the mobile phase or a mixture similar to it) to obtain a working solution at a concentration suitable for spiking into the biological matrix (e.g., 10 µg/mL).
2. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., plasma, blood), add the internal standard working solution (e.g., 10 µL of this compound).
-
Vortex mix the sample.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex mix vigorously for approximately 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the mobile phase).
-
Vortex mix and inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the extraction of this compound from a biological sample.
Caption: Logical workflow for assessing the stability of this compound under various experimental conditions.
References
Technical Support Center: Troubleshooting Chromatographic Peak Shape Issues for Bilastine-d6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common chromatographic peak shape issues encountered during the analysis of Bilastine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed for this compound?
A1: The most frequently encountered peak shape issues for this compound and its non-deuterated counterpart, Bilastine, are peak tailing, peak broadening, and to a lesser extent, peak fronting.[1][2][3][4][5][6][7][8][9] These issues can compromise the accuracy and precision of quantification, as well as the resolution from other components in the sample matrix.[5][6]
Q2: Why does my this compound peak exhibit tailing?
A2: Peak tailing for basic compounds like Bilastine is often caused by secondary interactions between the analyte and the stationary phase.[8] Common causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atoms in the this compound molecule, leading to tailing.[8][9][10]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions. For basic compounds, a low pH (around 2-3) can protonate the silanol groups and minimize these interactions.[11]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[4]
Q3: What causes my this compound peak to be broad?
A3: Peak broadening can result from several factors, including:
-
Poor Mass Transfer: Slow diffusion of the analyte between the mobile and stationary phases can lead to broader peaks. This can be influenced by flow rate and temperature.
-
Extra-Column Volume: Excessive tubing length or large detector cell volumes can contribute to band broadening.[10][11]
-
Column Degradation: A loss of column efficiency over time can result in broader peaks.[4]
-
Inappropriate Solvent for Sample Dissolution: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including broadening.[4][11]
Q4: Can the mobile phase composition affect the peak shape of this compound?
A4: Absolutely. The choice of organic modifier (e.g., methanol vs. acetonitrile), the type and concentration of buffer, and the pH of the mobile phase are critical for achieving a good peak shape for this compound.[1][12][13][14][15][16][17][18][19][20][21] For instance, the addition of a small amount of an acidic modifier like formic acid or orthophosphoric acid can improve peak symmetry by minimizing silanol interactions.[1][14][16][19]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Detailed Steps:
-
Evaluate Mobile Phase pH: For a basic compound like Bilastine, secondary interactions with silanol groups are a primary cause of tailing.[8] Lowering the mobile phase pH to between 2 and 4 with an acidic modifier (e.g., 0.1% formic acid or orthophosphoric acid) can protonate the silanol groups and significantly reduce these interactions, leading to a more symmetrical peak.[1][14][16][19]
-
Assess the Analytical Column:
-
Column Chemistry: If tailing persists, consider using an end-capped column or a column with a different stationary phase, such as a C8 column, which may have different selectivity.[1][3][19][22]
-
Column Health: An old or contaminated column can lead to poor peak shape.[4] Try flushing the column or replacing it with a new one. A guard column can also help protect the analytical column from contaminants.[4]
-
-
Optimize Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve mass transfer kinetics and reduce peak tailing.[16]
-
Adjust the Flow Rate: A lower flow rate can sometimes improve peak shape, although this will increase the analysis time.
Guide 2: Mitigating Peak Broadening
This guide outlines steps to diagnose and resolve issues related to broad peaks.
Troubleshooting Workflow for Peak Broadening
Caption: A flowchart for troubleshooting peak broadening.
Detailed Steps:
-
Check the Sample Solvent: Dissolving this compound in a solvent that is significantly stronger than the mobile phase can cause the peak to broaden.[4][11] It is best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
-
Optimize Injection Volume: Injecting too large a volume of the sample can lead to band broadening.[11] Try reducing the injection volume.
-
Inspect the HPLC System for Dead Volume: Extra-column band broadening can be caused by long or wide-diameter tubing, or loose fittings.[10][11] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
-
Evaluate Column Condition: A deteriorated column will lose its efficiency and result in broader peaks.[4] If other troubleshooting steps fail, it may be time to replace the column.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Bilastine
This protocol is based on a validated method for the analysis of Bilastine and can be adapted for this compound.[12][13][14][17]
-
Instrumentation: HPLC with UV or MS detector.
-
Mobile Phase: A mixture of an organic modifier and an aqueous buffer. Common mobile phases include:
-
Detection Wavelength: 280 nm or 215 nm for UV detection, or mass spectrometry for higher sensitivity and selectivity.[12][13][17]
-
Injection Volume: 20 µL.[12]
-
Column Temperature: Ambient or controlled at 30-40°C.
Data Presentation
Table 1: Summary of Chromatographic Conditions and Observations for Bilastine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Octadecylsilane (C18), 250x4.6 mm, 5 µm[12] | C18, 250x4.6 mm[13] | Phenomenex Gemini C18, 150x4.6 mm, 5 µm[14] | Waters C18, 150x4.6 mm, 5 µm[17] |
| Mobile Phase | Methanol:Acetonitrile (90:10 v/v)[12] | Methanol:Orthophosphoric acid buffer (70:30 v/v)[13] | Formic acid:Methanol (50:50 v/v)[14] | Acetonitrile:Ammonium acetate pH 5.0 (85:15 v/v)[17] |
| Flow Rate | 1.0 mL/min[12] | 0.8 mL/min[13] | 0.8 mL/min[14] | 1.0 mL/min[17] |
| Detection | UV at 280 nm[12] | UV at 280 nm[13] | UV at 282 nm[14] | UV at 215 nm[17] |
| Retention Time | 3.484 min[12] | 3.28 min[13] | 2.167 min[14] | 2.519 min[17] |
| Observed Peak Shape | Symmetric peak shape reported.[12] | Not specified, but method was validated. | Not specified, but method was validated. | Symmetric peak shape reported.[17] |
Note: While these methods were developed for Bilastine, they provide excellent starting points for optimizing the chromatography of this compound. The retention time for this compound may be slightly shorter than that of Bilastine due to the isotope effect in reversed-phase chromatography.[23]
References
- 1. japsonline.com [japsonline.com]
- 2. qtanalytics.in [qtanalytics.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. uhplcs.com [uhplcs.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. jddtonline.info [jddtonline.info]
- 16. seer.ufrgs.br [seer.ufrgs.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jchr.org [jchr.org]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Bilastine-d6 Stability and Anticoagulants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the stability of Bilastine-d6 during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: Is there any known impact of common anticoagulants (e.g., EDTA, Heparin, Sodium Citrate) on the stability of this compound in plasma samples?
Currently, there are no specific studies in the public domain that have directly investigated the stability of this compound in the presence of different anticoagulants. However, general studies on drug stability in bioanalysis suggest that the choice of anticoagulant and its counter-ion can potentially influence analyte stability and matrix effects. For instance, a study investigating the impact of various counter-ions of EDTA and Heparin on the stability of fluconazole, granisetron, and sirolimus found no significant impact on their stability or on the matrix effect.[1][2][3] It is crucial to perform your own validation to ensure the stability of this compound with the anticoagulant used in your study.
Q2: Which anticoagulant is generally recommended for bioanalytical studies involving deuterated internal standards like this compound?
The choice of anticoagulant should be guided by the specific requirements of the analytical method and the stability of the analyte. While EDTA is a commonly used anticoagulant in bioanalysis, its chelating properties can sometimes interfere with certain analytical techniques.[4][5][6] Heparin and sodium citrate are also widely used. For deuterated internal standards, the primary concern is ensuring that the anticoagulant does not cause degradation or isotopic exchange. A study on various drugs and anticoagulants concluded that the choice of anticoagulant can influence the estimation of plasma concentrations for some drugs, suggesting that the suitability of an anticoagulant should be experimentally verified for each analyte.[4]
Q3: How can I determine if the chosen anticoagulant is affecting the stability of this compound in my samples?
You should perform a stability study as part of your bioanalytical method validation. This involves spiking known concentrations of this compound into blank plasma containing the different anticoagulants you intend to use. These samples are then stored under various conditions (e.g., room temperature, 4°C, -20°C, -80°C) for different durations and analyzed. The results are then compared to freshly prepared samples to assess for any degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to this compound stability and anticoagulants.
Issue 1: Inconsistent or drifting this compound (Internal Standard) response across an analytical run.
-
Possible Cause 1: Inconsistent Sample Preparation. Variability in sample preparation, such as inconsistent vortexing or extraction, can lead to variable recovery of the internal standard.[7][8]
-
Troubleshooting Step: Ensure that the sample preparation procedure is well-defined and consistently followed for all samples, including calibration standards and quality controls. Pay close attention to timing, temperature, and mixing steps.
-
-
Possible Cause 2: Matrix Effects. The anticoagulant or other endogenous components in the plasma matrix can suppress or enhance the ionization of this compound in the mass spectrometer.[1][2][3][8]
-
Troubleshooting Step: Evaluate the matrix effect by comparing the response of this compound in a neat solution to its response in an extracted blank plasma sample. If a significant matrix effect is observed, consider optimizing the sample cleanup procedure (e.g., using a different solid-phase extraction sorbent) or the chromatographic separation to separate the interfering components from this compound.
-
-
Possible Cause 3: Instability in Processed Samples. this compound may be unstable in the final extracted sample matrix on the autosampler.
-
Troubleshooting Step: Perform autosampler stability experiments by re-injecting a set of processed samples at different time points (e.g., 0, 4, 8, 24 hours) and assess the consistency of the this compound response.
-
Logical Relationship for Troubleshooting Inconsistent IS Response
Caption: Troubleshooting workflow for inconsistent internal standard response.
Issue 2: Low recovery of this compound during sample extraction.
-
Possible Cause 1: Suboptimal Extraction Method. The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for this compound from the plasma matrix containing a specific anticoagulant.
-
Troubleshooting Step: Experiment with different extraction solvents, pH conditions, or solid-phase extraction cartridges to improve the recovery of this compound.
-
-
Possible Cause 2: Binding to Plasma Proteins. this compound might bind to plasma proteins, and the anticoagulant could potentially influence this binding.
-
Troubleshooting Step: Try different protein precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid) to ensure complete disruption of protein binding.
-
Data Presentation
While no specific quantitative data exists for the impact of anticoagulants on this compound stability, the following table summarizes general findings from a study on other drugs, which can serve as a reference point for designing your own experiments.
Table 1: Summary of Anticoagulant Counter-Ion Impact on the Stability of Various Drugs (General Reference)
| Anticoagulant/Counter-Ion | Fluconazole Stability (% Deviation) | Granisetron Stability (% Deviation) | Sirolimus Stability (% Deviation) |
| K3EDTA vs K2EDTA | < 8.5% | < 8.5% | < 8.5% |
| K3EDTA vs NaEDTA | < 8.5% | < 8.5% | Not Reported |
| K3EDTA vs NaHeparin | < 8.5% | < 8.5% | Not Reported |
| K3EDTA vs LiHeparin | < 8.5% | < 8.5% | Not Reported |
| Data adapted from a study by Bergeron et al., which showed minimal impact of different counter-ions on the stability of the tested drugs.[1][2][3] It is important to note that these are not this compound data and should be used for informational purposes only. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Plasma with Different Anticoagulants
This protocol outlines a general procedure to evaluate the short-term and long-term stability of this compound in plasma collected with different anticoagulants.
1. Materials:
-
Blank human plasma collected with K2EDTA, K3EDTA, Sodium Heparin, Lithium Heparin, and Sodium Citrate.
-
This compound stock solution of known concentration.
-
Appropriate solvents for dilution and extraction (e.g., methanol, acetonitrile).
-
LC-MS/MS system.
2. Preparation of Stability Samples:
-
Spike blank plasma from each anticoagulant group with a known concentration of this compound to prepare Quality Control (QC) samples at low and high concentrations.
-
Prepare a sufficient number of aliquots for each condition to be tested.
3. Stability Conditions to be Tested:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before processing and analysis.
-
Long-Term Stability: Store QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months) and analyze at different time points.
-
Post-Preparative (Autosampler) Stability: Analyze extracted QC samples immediately after preparation and then again after storing them in the autosampler for a defined period (e.g., 24, 48 hours).
4. Sample Analysis:
-
At each time point, extract the this compound from the plasma samples using a validated extraction method.
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Calculate the concentration of this compound in the stability samples against a freshly prepared calibration curve.
5. Data Evaluation:
-
The stability of this compound is considered acceptable if the mean concentration of the stability QC samples is within ±15% of the nominal concentration.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing this compound stability.
References
- 1. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. | Semantic Scholar [semanticscholar.org]
- 4. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of EDTA and Sodium Citrate on hormone measurements by fluorometric (FIA) and immunofluorometric (IFMA) methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Bilastine-d6 Carryover in Autosampler and LC Systems: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve carryover issues with Bilastine-d6 in autosampler and Liquid Chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern for this compound analysis?
A1: Carryover is the appearance of a small analyte peak in a blank injection that follows a sample injection with a high concentration of the analyte.[1][2][3] This phenomenon can compromise the accuracy of quantitative analyses by artificially inflating the signal in subsequent samples. For this compound, which is often used as an internal standard, carryover can lead to inaccurate quantification of the target analyte, Bilastine.
Q2: Are deuterated internal standards like this compound more prone to carryover?
A2: While not inherently more prone to carryover, deuterated standards like this compound can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts. This can be due to the "deuterium isotope effect," which may alter the molecule's lipophilicity and lead to slight retention time shifts.[4] If this compound has strong interactions with any part of the LC system, it can lead to carryover issues.
Q3: How can I confirm that the peak I'm seeing in my blank is carryover and not contamination?
A3: To distinguish between carryover and contamination, you can perform a simple diagnostic test. Inject a blank sample before injecting a high-concentration standard (a "Pre-Blank"). Then, inject the high-concentration standard, followed by a series of blank injections ("Post-Blanks").
-
Classic Carryover: The peak size will decrease with each subsequent Post-Blank injection.[2]
-
Contamination: The peak will remain relatively constant in all blank injections, including the Pre-Blank.[5] This could indicate contamination of your mobile phase, blank solution, or system components.[5][6]
Troubleshooting Guides
Guide 1: Identifying the Source of this compound Carryover
A systematic approach is crucial to pinpointing the source of carryover. The most common culprits are the autosampler and the LC column.
Experimental Protocol: Systematic Component Exclusion
-
Initial Assessment:
-
Inject a high-concentration this compound standard.
-
Inject a blank solvent to confirm and quantify the carryover.
-
-
Isolate the MS Detector:
-
Disconnect the LC system from the mass spectrometer.
-
Infuse a clean solvent directly into the MS to ensure the detector itself is not a source of contamination.
-
-
Bypass the Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a high-concentration standard followed by a blank.
-
If carryover persists, the issue is likely within the autosampler (injection valve, needle, sample loop).
-
If carryover is significantly reduced or eliminated, the column is a primary contributor.
-
-
Evaluate the Autosampler:
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for identifying the source of this compound carryover.
Guide 2: Mitigating this compound Carryover
Once the source is identified, targeted actions can be taken to eliminate the carryover.
1. Optimizing Wash Solvents
The composition of the autosampler wash solvent is critical. It must be strong enough to solubilize this compound effectively.
| Wash Solvent Strategy | Composition | Rationale |
| Increase Organic Strength | Increase the percentage of organic solvent (e.g., acetonitrile, methanol) in the wash solution. | Bilastine is soluble in organic solvents, and a stronger wash can more effectively remove residues. |
| pH Modification | Add a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the wash solvent. | Changing the pH can alter the ionization state of this compound, potentially increasing its solubility in the wash solvent. |
| Use of a "Magic Mix" | A mixture of Acetonitrile:Methanol:Isopropanol:Water with 0.1% Formic Acid (e.g., 25:25:25:25 v/v/v/v). | This combination of solvents with varying polarities can effectively remove a wide range of compounds. |
Experimental Protocol: Aggressive Wash Procedure
If standard wash procedures are insufficient, an aggressive wash protocol may be necessary.
-
Prepare Strong Wash Solutions:
-
Wash A: 50:50 Acetonitrile:Water + 0.2% Formic Acid
-
Wash B: 50:50 Isopropanol:Water + 0.2% Formic Acid
-
-
System Flush:
-
Replace the mobile phase with the strong wash solution.
-
Disconnect the column and flush the entire LC system (from the pump to the detector) for an extended period (e.g., 60 minutes) at a low flow rate.
-
-
Autosampler Cleaning Cycle:
-
Program the autosampler to perform multiple, extended wash cycles using the strong wash solutions. Ensure both the inside and outside of the needle are thoroughly rinsed.
-
-
Re-equilibration and Testing:
-
Reinstall the column and equilibrate the system with the analytical mobile phase.
-
Inject a blank to assess the effectiveness of the cleaning procedure.
-
Aggressive Wash Workflow Diagram
Caption: Experimental workflow for an aggressive wash protocol to eliminate carryover.
2. Hardware Maintenance and Replacement
If carryover persists after thorough cleaning, hardware components may be the issue.
| Component | Potential Issue | Recommended Action |
| Injection Valve Rotor Seal | Scratches or wear can create areas where the sample can be trapped. | Replace the rotor seal.[5] |
| Sample Loop | Adsorption of this compound onto the loop material (e.g., stainless steel). | Replace with a PEEK (polyether ether ketone) loop, which may have different adsorption properties.[2] |
| Column Frit | Contamination or blockage. | Replace the column inlet frit or replace the entire column. |
By following these systematic troubleshooting guides and implementing appropriate preventative measures, researchers can effectively manage and mitigate this compound carryover in their LC systems, ensuring the integrity and accuracy of their analytical data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. cerilliant.com [cerilliant.com]
Technical Support Center: Method Robustness for Bilastine Analysis using Bilastine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Bilastine with its deuterated internal standard, Bilastine-d6.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it critical in Bilastine analysis?
A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It is a critical component of method validation as it demonstrates the reliability and reproducibility of the method for routine use. For Bilastine analysis, this ensures that minor fluctuations in experimental conditions do not lead to inaccurate quantification, which is essential for pharmacokinetic, bioequivalence, and quality control studies.
Q2: What are the typical parameters to investigate during robustness testing for an LC-MS/MS method for Bilastine?
A2: For a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry for Bilastine analysis, the following parameters should be intentionally varied within a narrow range:
-
Mobile Phase Composition: +/- 2-5% variation in the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer.[1][2]
-
Mobile Phase pH: +/- 0.1-0.2 pH units of the aqueous buffer.[3]
-
Column Temperature: +/- 2-5 °C.[4]
-
Injection Volume: +/- 1-5 µL.[1]
Q3: What are the potential issues when using this compound as an internal standard?
A3: While stable isotope-labeled internal standards like this compound are generally preferred, potential issues can arise:
-
Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to the non-deuterated analyte.[5][6][7]
-
Differential Recovery: Although chemically similar, there might be slight differences in extraction recovery between Bilastine and this compound from the biological matrix.
-
Isotopic Interference: Cross-talk between the mass channels of the analyte and the internal standard can occur if the mass difference is not sufficient or if there are impurities.
-
Deuterium Exchange: In some instances, deuterium atoms can exchange with protons from the solvent, especially under acidic or basic conditions, leading to a loss of the isotopic label.[5][8]
Troubleshooting Guides
Issue 1: Inconsistent or Unstable Internal Standard (this compound) Response
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Recovery | 1. Re-evaluate the sample extraction procedure. Ensure consistent and thorough vortexing and centrifugation. 2. Experiment with different extraction solvents or solid-phase extraction (SPE) cartridges. 3. Verify the pH of the sample and extraction solvent to ensure optimal partitioning for both Bilastine and this compound. |
| Matrix Effects | 1. Matrix effects can cause ion suppression or enhancement, leading to variable internal standard response.[9] 2. Dilute the sample with the mobile phase to minimize the concentration of interfering matrix components. 3. Optimize the chromatographic method to separate Bilastine and this compound from co-eluting matrix components. |
| Instability of this compound | 1. Assess the stability of this compound in the stock solution, working solution, and processed samples under different storage conditions (bench-top, freeze-thaw cycles, long-term storage).[10] 2. Avoid prolonged exposure to harsh pH conditions or high temperatures. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for Bilastine or this compound
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | 1. Adjust the mobile phase pH. Bilastine is a zwitterionic compound, and its charge state is pH-dependent. A mobile phase pH around 6.0 has been shown to provide good peak symmetry.[11][12] 2. Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to mask active silanol groups on the column.[11] |
| Column Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
Issue 3: Shift in Retention Time
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | 1. Ensure the mobile phase is prepared fresh and consistently for each run. 2. Degas the mobile phase to prevent bubble formation. |
| Fluctuations in Column Temperature | 1. Use a column oven to maintain a stable temperature. |
| Column Equilibration | 1. Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. |
Experimental Protocols
Protocol 1: Robustness Testing of Mobile Phase Composition
-
Standard Procedure: Prepare the mobile phase according to the validated method (e.g., 60:40 v/v Methanol:10mM Ammonium Acetate buffer).
-
Variation 1 (Lower Organic): Prepare the mobile phase with a lower percentage of the organic solvent (e.g., 58:42 v/v Methanol:Buffer).
-
Variation 2 (Higher Organic): Prepare the mobile phase with a higher percentage of the organic solvent (e.g., 62:38 v/v Methanol:Buffer).
-
Analysis: Inject a set of quality control (QC) samples (low, mid, and high concentrations) in triplicate for each mobile phase composition.
-
Acceptance Criteria: The %RSD of the peak areas and retention times for Bilastine and the area ratio of Bilastine to this compound should be within the predefined limits (typically ≤15%).
Protocol 2: Robustness Testing of Mobile Phase pH
-
Standard Procedure: Prepare the aqueous component of the mobile phase at the validated pH (e.g., pH 6.0).
-
Variation 1 (Lower pH): Prepare the aqueous component at a slightly lower pH (e.g., pH 5.8).
-
Variation 2 (Higher pH): Prepare the aqueous component at a slightly higher pH (e.g., pH 6.2).
-
Analysis: Inject a set of QC samples (low, mid, and high concentrations) in triplicate for each pH condition.
-
Acceptance Criteria: The %RSD of the peak areas, retention times, and the area ratio of Bilastine to this compound should be within the predefined limits (typically ≤15%).
Protocol 3: Forced Degradation Study
Forced degradation studies are a crucial part of assessing the stability-indicating nature of the method, which is an aspect of robustness.
-
Acid Hydrolysis: Treat a solution of Bilastine with 0.1 N HCl and heat at 60°C for 30 minutes. Neutralize the solution before injection.[5]
-
Base Hydrolysis: Treat a solution of Bilastine with 0.1 N NaOH and heat at 60°C for 30 minutes. Neutralize the solution before injection.[5][12]
-
Oxidative Degradation: Treat a solution of Bilastine with 3-30% hydrogen peroxide at room temperature for a specified time (e.g., 2 hours).[4][12]
-
Thermal Degradation: Expose a solid sample or solution of Bilastine to dry heat (e.g., 105°C for 12 hours).[7]
-
Photolytic Degradation: Expose a solution of Bilastine to UV light (e.g., 254 nm) or sunlight for a defined period.[7]
-
Analysis: Analyze the stressed samples using the developed method. The method is considered stability-indicating if the degradation products are well-resolved from the parent Bilastine peak.
Data Presentation
Table 1: Summary of Robustness Testing Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria (%RSD) |
| Mobile Phase Composition | ± 2-5% | ≤ 15% |
| Mobile Phase pH | ± 0.2 units | ≤ 15% |
| Flow Rate | ± 0.2 mL/min | ≤ 15% |
| Column Temperature | ± 5 °C | ≤ 15% |
| Injection Volume | ± 5 µL | ≤ 15% |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | % Degradation of Bilastine | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C, 30 min) | 1.81%[5] | Minor degradation peak observed, well-resolved from Bilastine. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 30 min) | 3.06%[5] | Minor degradation peak observed, well-resolved from Bilastine. |
| Oxidative (30% H2O2, 2h, 70°C) | 62.07%[12] | Significant degradation with multiple degradation products. |
| Thermal (105°C, 12h) | 3.2%[5][7] | Minimal degradation observed. |
| Photolytic (Sunlight, 2 days) | - | No significant degradation reported in some studies. |
Visualizations
Caption: Bioanalytical workflow for Bilastine quantification.
Caption: Logical flow for method robustness testing.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. japsonline.com [japsonline.com]
- 4. scispace.com [scispace.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. scispace.com [scispace.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Bilastine Assays Utilizing Bilastine-d6
This guide provides a comprehensive comparison of bioanalytical method validation for the quantification of Bilastine in biological matrices, with a focus on the use of its deuterated internal standard, Bilastine-d6. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance supported by experimental data from published studies.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical regulatory requirement in drug development. It ensures that the method is reliable, reproducible, and suitable for its intended purpose of quantifying drug concentrations in biological samples.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for these validations, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][4][5] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[6]
The Role of Internal Standards in Bioanalysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, including calibrators, quality control samples (QCs), and study samples. The use of a stable isotope-labeled internal standard, such as this compound for a Bilastine assay, is considered the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate and precise quantification.
Comparison of Bioanalytical Methods for Bilastine
This guide compares two common approaches for the bioanalysis of Bilastine: one utilizing the ideal stable isotope-labeled internal standard, this compound, and another employing a different structural analog, Montelukast, as the internal standard.
Method 1: LC-MS/MS with this compound as Internal Standard
This method represents the most common and robust approach for the quantification of Bilastine in biological matrices like plasma and urine.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma or urine, add the internal standard solution (this compound).
-
Precipitate proteins by adding methanol and acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.[7]
-
-
Chromatographic Conditions:
-
System: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 column, such as a Waters XBridge (e.g., 3.5 µm, 2.1 x 30 mm for plasma).[7]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: Typically around 1.0 mL/min.[7]
-
-
Mass Spectrometric Detection:
-
System: A tandem mass spectrometer with positive electrospray ionization (ESI).
-
Transitions:
-
Bilastine: m/z 464 → 272
-
This compound: m/z 470 → 278[7]
-
-
Performance Data:
| Validation Parameter | Plasma | Urine |
| Calibration Range | 0.2–400 ng/mL | 5.0–5010 ng/mL |
| Within-Run Precision (CV%) | 2.74% – 10.31% | 1.58% – 9.91% |
| Within-Run Accuracy (% of Nominal) | 96.91% – 113.33% | 91.96% – 105.02% |
Data sourced from a pharmacokinetic study in healthy Japanese subjects.[7]
Method 2: UPLC with Montelukast as Internal Standard
While less ideal than a stable isotope-labeled IS, using a different molecule with similar chromatographic behavior, like Montelukast, can be a viable alternative.
Experimental Protocol:
-
Sample Preparation (Solid Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample to which Montelukast has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Detection:
-
UV detection at a specified wavelength (e.g., 275 nm).
-
Performance Data:
| Validation Parameter | Mouse Blood |
| Calibration Range | 10–500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Intra-day Accuracy | 91% – 103% |
| Inter-day Accuracy | 85% – 107% |
| Recovery | > 70% |
| Matrix Effect | 95% – 108% |
Data sourced from a UPLC method validation for a pharmacokinetic study in mice.[8][9]
Visualizing the Experimental Workflows
Caption: A comparison of the experimental workflows for two bioanalytical methods for Bilastine.
Discussion and Comparison
The use of this compound as an internal standard in an LC-MS/MS method offers superior performance in terms of accuracy and precision due to the co-elution and similar behavior of the analyte and the stable isotope-labeled standard. This method is generally preferred for regulatory submissions.
The UPLC method with Montelukast as an internal standard provides a viable alternative, particularly when a mass spectrometer is not available. However, it is more susceptible to variability from matrix effects and potential differences in extraction recovery between the analyte and the internal standard.
The choice of method will depend on the specific requirements of the study, the available instrumentation, and the stage of drug development. For pivotal clinical trials and regulatory submissions, the use of a validated LC-MS/MS method with a stable isotope-labeled internal standard like this compound is highly recommended.
Caption: Decision tree for selecting a bioanalytical method for Bilastine.
Conclusion
The bioanalytical method validation for Bilastine using this compound as an internal standard with LC-MS/MS detection provides a robust, sensitive, and specific assay that meets the stringent requirements of regulatory agencies. While alternative methods exist, the use of a stable isotope-labeled internal standard remains the benchmark for achieving the highest quality data in pharmacokinetic and toxicokinetic studies.
References
- 1. database.ich.org [database.ich.org]
- 2. elearning.unite.it [elearning.unite.it]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpda.org [ijpda.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Bilastine: Evaluating Linearity, Accuracy, and Precision
In the landscape of bioanalytical research and drug development, the precise and reliable quantification of therapeutic compounds is paramount. This guide provides a comparative analysis of various analytical methods for the quantification of Bilastine, a second-generation antihistamine. While the focus is on Bilastine, the principles and data presented are directly applicable to its deuterated internal standard, Bilastine-d6, which is essential for correcting analytical variability in pharmacokinetic and bioequivalence studies. This document serves as a resource for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical methodology for their needs.
Comparative Analysis of Analytical Methods
Several analytical techniques have been validated for the quantification of Bilastine in bulk drug, pharmaceutical formulations, and biological matrices. The most common methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), and spectrofluorimetry. The following tables summarize the key performance characteristics of these methods based on published experimental data.
Table 1: Linearity of Bilastine Quantification Methods
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| RP-HPLC | 5 - 30 | 0.9924[1] |
| RP-HPLC | 50 - 150 | Not specified |
| RP-HPLC | 20 - 120 | 0.9997[2] |
| RP-HPLC | 25 - 150 | Not specified |
| UPLC | 50 - 150 | 0.9992[3] |
| UPLC (in mouse blood) | 0.01 - 0.5 | Not specified |
| Spectrofluorimetry | 0.2 - 1.0 | Not specified |
| LC-MS (in rabbit plasma) | 0.002 - 0.04 | Not specified |
Table 2: Accuracy of Bilastine Quantification Methods
| Analytical Method | Concentration Levels Tested | Mean Recovery (%) |
| RP-HPLC | 80%, 100%, 120% | ~100%[1] |
| RP-HPLC | 50%, 100%, 150% | 97% - 103%[4] |
| RP-HPLC | 80%, 100%, 120% | 98.8% - 99.7%[2] |
| UPLC | 50%, 100%, 150% | 99.97%[3] |
| UPLC (in mouse blood) | Not specified | 91% - 107%[5] |
| Spectrofluorimetry | Not specified | Satisfactory |
Table 3: Precision of Bilastine Quantification Methods
| Analytical Method | Precision Type | Relative Standard Deviation (%RSD) |
| RP-HPLC | Intra-day and Inter-day | < 2%[1] |
| RP-HPLC | Not specified | 0.057%[4] |
| RP-HPLC | Not specified | < 2%[2] |
| UPLC | Intra-day and Inter-day | < 2%[3] |
| UPLC (in mouse blood) | Intra-day and Inter-day | < 15%[5] |
| Spectrofluorimetry | Not specified | Excellent |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
1. RP-HPLC Method for Bilastine in Pharmaceutical Dosage Form
-
Instrumentation: Agilent Technologies LC compact 1120 module with a Shimadzu UV-1700 detector.[1]
-
Column: xBridge TM C18 column.[1]
-
Mobile Phase: A 60:40 (v/v) mixture of methanol and 10 mM potassium dihydrogen phosphate at pH 3.5.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV at 275 nm.[1]
-
Sample Preparation: A stock solution of Bilastine (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with HPLC-grade water.[1]
2. UPLC Method for Bilastine in Bulk and Tablet Dosage Forms
-
Instrumentation: UPLC system with UV detection.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Injection Volume: 10 µL.[3]
-
Detection: UV at 248 nm.[3]
-
Sample Preparation: A stock solution is prepared, and dilutions are made to achieve concentrations within the linearity range. For acidic degradation studies, 1 ml of the stock solution is mixed with 1 ml of 5N HCl and kept at 60°C for 4 hours before neutralization and dilution.[3]
3. Bioanalytical UPLC Method for Bilastine in Mouse Plasma
-
Instrumentation: UPLC system.
-
Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.8 µm particle size).[5]
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Sample Preparation: Solid Phase Extraction (SPE) is used to extract Bilastine from mouse blood.[5]
Visualizing the Workflow and Method Comparison
To further aid in the understanding of the analytical processes and the selection of an appropriate method, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of an Analytical Method for Bilastine with Bilastine-d6 as an Internal Standard
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Bilastine in biological matrices, with a focus on the cross-validation of methods employing the deuterated internal standard, Bilastine-d6. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Introduction to Bilastine and the Role of Internal Standards
Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2][3] Accurate and reliable quantification of Bilastine in biological samples is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.[4][5]
This guide outlines the key performance characteristics of a validated UPLC-MS/MS method using this compound and compares it with other reported analytical techniques for Bilastine determination.
Experimental Protocols
UPLC-MS/MS Method with this compound Internal Standard
This protocol is based on a validated method for the determination of Bilastine in human plasma.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding a 50/50 mixture of methanol and acetonitrile.[4][5]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 1900g at 4°C for 10 minutes) to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube for analysis.
b. Chromatographic Conditions
-
System: Reversed-phase ultra-performance liquid chromatography (UPLC) system.[4][5]
-
Column: A suitable C18 column, such as a UPLC BEH C18 (2.1 mm × 100 mm, 1.8 µm particle size), is often used.[3]
-
Mobile Phase: A gradient elution using a mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., 0.1% formic acid in water) is common.[3]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[3]
-
Injection Volume: A small injection volume, such as 2 µL, is standard for UPLC systems.[3]
c. Mass Spectrometric Conditions
-
System: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5]
-
Ionization Mode: Positive ion mode is typically used for Bilastine and this compound.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Bilastine and this compound.
The following diagram illustrates the experimental workflow for the UPLC-MS/MS analysis of Bilastine.
Data Presentation: Method Performance Comparison
The following tables summarize the quantitative performance data from various validated analytical methods for Bilastine.
Table 1: Performance Characteristics of UPLC-MS/MS Method with this compound
| Parameter | Performance |
| Linearity Range | 0.20–400.80 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4][5] |
| Accuracy (Within-run) | 96.91% to 113.33% of nominal concentrations[6] |
| Precision (Within-run CV%) | 2.74% to 10.31%[6] |
| Internal Standard | This compound[4][5] |
Table 2: Comparison with Alternative Analytical Methods
| Method | Linearity Range | LLOQ | Accuracy (% Recovery) | Precision (%RSD) |
| UPLC-MS/MS with IS | 0.20–400.80 ng/mL[4][5] | 0.2 ng/mL[4][5] | 96.91-113.33%[6] | 2.74-10.31%[6] |
| UPLC (UV Detection) | 10-500 ng/mL[3] | 10 ng/mL[3] | 85-107%[3] | <15%[3] |
| RP-HPLC (UV Detection) | 1.25-10 µg/mL (1250-10000 ng/mL)[7] | 0.6346 µg/mL (634.6 ng/mL)[7] | 99.51-100.28%[7] | Not Specified |
| Spectrophotometric | 2-12 µg/mL (2000-12000 ng/mL)[8] | 4.088 µg/mL (4088 ng/mL)[8] | Not Specified | Not Specified |
Cross-Validation Principles and Comparison
Cross-validation in this context refers to the comparison of the performance characteristics of the primary analytical method (UPLC-MS/MS with this compound) against alternative methods. The objective is to demonstrate the superiority and reliability of the primary method for its intended purpose.
The logical relationship for selecting a suitable analytical method is depicted in the diagram below.
Discussion of Comparative Data
-
Sensitivity and LLOQ: The UPLC-MS/MS method using this compound demonstrates significantly higher sensitivity with an LLOQ of 0.2 ng/mL, which is essential for accurately characterizing the terminal elimination phase in pharmacokinetic studies.[4][5] In contrast, HPLC and UPLC methods with UV detection have LLOQs that are at least 50-fold higher, making them less suitable for studies requiring low-level quantification.[3]
-
Accuracy and Precision: The use of a deuterated internal standard like this compound in the UPLC-MS/MS method effectively compensates for matrix effects and variations in extraction recovery and instrument response. This leads to high accuracy and precision, as evidenced by the data in Table 1.[6] While other methods report acceptable accuracy and precision, the inherent variability is generally higher without an ideal internal standard.
-
Selectivity: Tandem mass spectrometry provides superior selectivity compared to UV detection. It monitors specific mass transitions, minimizing the risk of interference from endogenous matrix components or co-administered drugs.[9][10]
-
Throughput: UPLC-based methods offer faster run times compared to conventional HPLC, leading to higher sample throughput, which is a significant advantage in large-scale clinical trials.[3]
Conclusion
The cross-validation and comparison of analytical methods for Bilastine quantification clearly indicate that the UPLC-MS/MS method with this compound as an internal standard is the most robust, sensitive, and reliable approach for bioanalytical applications. Its low LLOQ, high accuracy, precision, and selectivity make it the gold standard for pharmacokinetic, bioavailability, and bioequivalence studies of Bilastine. While other methods like HPLC-UV may be suitable for the analysis of bulk drug or pharmaceutical formulations, they lack the required sensitivity and selectivity for complex biological matrices. The data presented in this guide supports the selection of the UPLC-MS/MS method for demanding research and regulatory submissions.
References
- 1. impactfactor.org [impactfactor.org]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Experiments Approach for Method Development and Validation of Bilastine in Pure and Pharmaceutical Dosage form Using RP-UFLC : Oriental Journal of Chemistry [orientjchem.org]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
A Comparative Guide to Bilastine-d6 Certified Reference Material for Quality Control in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bilastine-d6 as a certified reference material (CRM) for the quality control of bilastine, a second-generation antihistamine. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and reliable quantitative results in bioanalytical and pharmaceutical quality control settings. This document outlines the commercially available this compound CRMs, compares its performance with potential alternatives, and provides detailed experimental protocols for its application.
The Gold Standard: Why Choose a Stable Isotope-Labeled Internal Standard?
In quantitative analysis, particularly with chromatography-mass spectrometry (LC-MS) techniques, an internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency. A stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the "gold standard" for the following reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to bilastine, ensuring it behaves similarly during extraction, chromatography, and ionization.
-
Co-elution with the Analyte: This minimizes the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.
-
Correction for Matrix Effects: Any matrix effect that influences the ionization of bilastine will have a proportional effect on this compound, leading to a more accurate quantification.
-
Minimal Isotopic Interference: The mass difference of 6 Da between this compound and bilastine is sufficient to prevent isotopic overlap in mass spectrometry, ensuring distinct signals for the analyte and the IS.
Commercially Available this compound Certified Reference Materials
Several reputable suppliers offer this compound as a certified reference material. The table below summarizes the key specifications from various vendors to aid in the selection of the most suitable material for your laboratory's needs.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| LGC Standards | TRC-B385002 | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | >95% (HPLC)[1] |
| SynZeal | SZ-B034D01 | 2470116-56-2 | C₂₈H₃₁D₆N₃O₃ | 469.7 | Not specified |
| Simson Pharma | B920004 | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | Not specified |
| Acanthus Research | ACA-160926-0014 | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | Not specified | Not specified |
| ESS Chem Co. | ESS0217 | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | 99.2% (HPLC); 99.5 atom % D[2] |
| GlpBio | g-23746 | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | Not specified | >98.00%[] |
| Pharmaffiliates | PA STI 012800 | 1215358-58-9 | C₂₈H₃₁D₆N₃O₃ | 469.65 | Not specified |
Performance Data and Comparison with Alternatives
The performance of this compound as an internal standard has been demonstrated in bioanalytical method validations. A key study highlights its use in a UPLC-MS/MS method for the quantification of bilastine in human plasma.
Table 2: Performance Characteristics of this compound in a Bioanalytical UPLC-MS/MS Method [4]
| Parameter | Value |
| Analytical Technique | UPLC-MS/MS |
| Matrix | Human Plasma |
| Linearity Range | 0.20–400.80 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
The primary advantage of this compound is its ability to mimic the behavior of bilastine throughout the analytical process, thereby providing the most accurate correction for any potential variability.
Experimental Protocols
The following are detailed methodologies for the analysis of bilastine, where this compound can be employed as an internal standard for quality control.
UPLC-MS/MS Method for Bilastine in Human Plasma[4]
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer (e.g., Sciex API 5000).
-
Sample Preparation:
-
To 100 µL of plasma, add a working solution of this compound as the internal standard.
-
Perform protein precipitation by adding a 50/50 (v/v) mixture of methanol and acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase UPLC column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the UPLC column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Bilastine: Specific precursor to product ion transition.
-
This compound: Specific precursor to product ion transition.
-
-
Data Analysis: Quantify bilastine concentration by calculating the peak area ratio of bilastine to this compound.
-
Stability-Indicating HPLC Method for Bilastine in Pharmaceutical Formulations
While this method does not explicitly use an internal standard for the final quantification, this compound can be incorporated during method validation to assess recovery and precision.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Bilastine reference standard in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution.
-
For tablets, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is dissolved in the solvent, sonicated, and diluted to a known concentration.
-
Filter the sample solution before injection.
-
-
Validation Parameters: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and stability.
Visualizing the Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control analysis of a bilastine drug product using this compound as a certified reference material.
Caption: Workflow for Bilastine QC using this compound CRM.
Conclusion
The use of this compound as a certified reference material is highly recommended for the accurate and precise quantification of bilastine in various matrices for quality control purposes. Its properties as a stable isotope-labeled internal standard provide significant advantages over other potential internal standards by effectively compensating for variability in the analytical procedure. The availability of this compound from multiple suppliers allows laboratories to select a CRM that best fits their specific needs and quality systems. The provided experimental protocols serve as a starting point for the development and validation of robust analytical methods for bilastine analysis.
References
- 1. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
Navigating Bioanalytical Waters: A Comparative Guide to Incurred Sample Reanalysis of Bilastine Using Bilastine-d6 and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antihistamine Bilastine, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reproducibility of pharmacokinetic data. This guide provides a comprehensive comparison of the widely used deuterated internal standard, Bilastine-d6, with other reported alternatives. Detailed experimental protocols for bioanalytical methods and Incurred Sample Reanalysis (ISR) are presented, supported by quantitative data and workflow visualizations to aid in methodological decisions.
The integrity of clinical and preclinical studies hinges on the reliability of bioanalytical methods. Incurred Sample Reanalysis (ISR) has become a regulatory expectation to demonstrate the reproducibility of these methods. For Bilastine, a second-generation H1 antagonist, the use of a stable isotope-labeled internal standard, such as this compound, is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide delves into the performance of this compound and compares it with other non-deuterated internal standards that have been utilized in published literature.
Performance Comparison of Internal Standards for Bilastine Bioanalysis
The selection of an internal standard is critical as it compensates for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Below is a comparison of reported performance data for this compound and other internal standards used in the bioanalysis of Bilastine.
Table 1: Performance Characteristics of Internal Standards in Bilastine Bioanalysis
| Parameter | This compound (UPLC-MS/MS) | Montelukast (LC-MS) | Papaverine (LC-MS/MS) |
| Linearity Range | 0.20–400.80 ng/mL[1] | 2 to 40 ng/mL[2][3] | 10–1000 ng/ml[4] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | 2 ng/mL[2][3] | 10 ng/ml[4] |
| Intra-day Precision (%RSD) | Not explicitly stated | <15% | Not explicitly stated |
| Inter-day Precision (%RSD) | Not explicitly stated | <15% | Not explicitly stated |
| Intra-day Accuracy (%) | Not explicitly stated | 91%-103% | Not explicitly stated |
| Inter-day Accuracy (%) | Not explicitly stated | 85%-107% | Not explicitly stated |
| Recovery | Not explicitly stated | >70% | Not explicitly stated |
| Matrix Effect | Not explicitly stated | 95% to 108% | Not explicitly stated |
Note: Direct head-to-head comparative studies were not available in the public domain. The data presented is collated from separate studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline the protocols for a typical LC-MS/MS method for Bilastine using this compound and the subsequent Incurred Sample Reanalysis.
Bioanalytical Method for Bilastine using this compound
This protocol is based on a validated UPLC-MS/MS method for the determination of Bilastine in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a known concentration of this compound solution as the internal standard.
-
Add 300 µL of a 50/50 (v/v) mixture of methanol and acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
System: Waters Acquity UPLC system
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
System: Sciex API 5000 triple quadrupole mass spectrometer[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bilastine: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
4. Quantification
-
The concentration of Bilastine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The curve is typically fitted using a weighted linear regression model.
Incurred Sample Reanalysis (ISR) Protocol for Bilastine
This protocol is a generalized procedure based on FDA and EMA guidelines for ISR.
1. Sample Selection
-
Select up to 10% of the total number of study samples for reanalysis.
-
The selection should be random and cover the entire study duration, including samples around the maximum concentration (Cmax) and in the terminal elimination phase.
-
Ensure that the selected samples are within their established stability period.
2. Reanalysis Procedure
-
The reanalysis should be performed by the same laboratory using the same validated bioanalytical method as the original analysis.
-
The reanalysis should be conducted in a separate analytical run on a different day from the original analysis.
-
The analyst performing the reanalysis should be blinded to the original results, if possible.
3. Acceptance Criteria
-
The percentage difference between the initial concentration and the concentration obtained upon reanalysis is calculated for each sample using the following formula:
-
For a successful ISR, at least 67% (two-thirds) of the reanalyzed samples must have a percentage difference within ±20% of the mean of the two values.
4. Investigation of ISR Failure
-
If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated to identify the cause of the discrepancy.
-
Potential causes could include issues with sample integrity, method variability, or procedural errors.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the bioanalytical and ISR workflows.
Caption: Bioanalytical workflow for Bilastine using UPLC-MS/MS.
Caption: Incurred Sample Reanalysis (ISR) logical workflow.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the bioanalysis of Bilastine by LC-MS/MS due to its ability to closely mimic the analyte's behavior, thereby providing high accuracy and precision. While alternative internal standards have been successfully used, the lack of direct comparative data makes it challenging to definitively assess their performance relative to this compound. The choice of an internal standard should be guided by a thorough method validation that assesses its performance in terms of linearity, accuracy, precision, recovery, and matrix effects.
Furthermore, the implementation of a robust Incurred Sample Reanalysis program is essential for ensuring the continued reliability and reproducibility of the bioanalytical data. The detailed protocols and workflows provided in this guide serve as a valuable resource for laboratories involved in the bioanalysis of Bilastine, promoting best practices and adherence to regulatory expectations.
References
- 1. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. arch.ies.gov.pl [arch.ies.gov.pl]
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulatory Submissions
In the rigorous landscape of drug development and regulatory submissions, the accuracy and reliability of bioanalytical data are paramount. When quantifying drug concentrations in complex biological matrices such as plasma or urine, the use of an appropriate internal standard (IS) is a critical component of a robust analytical method. Among the available choices, the deuterated internal standard—a stable isotope-labeled internal standard (SIL-IS)—has emerged as the preferred, or "gold standard," approach, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive justification for the use of deuterated internal standards in regulatory submissions, comparing their performance with alternatives and providing the necessary experimental and logical frameworks for researchers, scientists, and drug development professionals.
Mitigating Analytical Variability: The Core Function of an Internal Standard
The primary role of an internal standard is to compensate for the variability inherent in the bioanalytical process.[1][2] An IS, a compound of known concentration, is added to all samples, calibrators, and quality controls alike, as early as possible in the sample preparation workflow.[1] By tracking the ratio of the analyte's response to the IS's response, variations introduced during sample preparation (e.g., extraction inconsistencies), chromatography, and mass spectrometric detection can be effectively normalized.[2]
The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it experiences similar variations throughout the analytical process.[3] This is where deuterated internal standards exhibit their distinct advantage.
The Superiority of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced with their stable isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.[2][3] This near-identical nature is the cornerstone of their superior performance.
The key justifications for using a deuterated internal standard in regulatory submissions include:
-
Effective Compensation for Matrix Effects: Biological matrices are complex mixtures of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[5][6] This "matrix effect" is a significant source of variability and can compromise the accuracy and precision of the assay.[5] Because a deuterated internal standard has virtually the same chromatographic retention time and ionization efficiency as the analyte, it is affected by the matrix in the same way.[2][6] This co-elution and identical ionization behavior allow the IS to effectively track and compensate for matrix-induced variations, a feat that is often challenging for other types of internal standards.[6]
-
Improved Accuracy and Precision: By effectively mitigating variability from sample preparation and matrix effects, deuterated internal standards lead to significant improvements in the accuracy and precision of the analytical method.[7][8] This is a critical consideration for regulatory bodies, who require robust and reliable data to make decisions about drug safety and efficacy.
-
Regulatory Expectation: Regulatory agencies, such as the European Medicines Agency (EMA), have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review.[6][9] The use of a deuterated IS is often seen as an indicator of a well-developed and reliable assay.
The logical flow for justifying the use of a deuterated internal standard is illustrated in the following diagram:
Comparison with Alternative Internal Standards
While deuterated internal standards are preferred, they may not always be available or practical. The most common alternative is a structural analog. The following table provides a comparison of the key performance parameters between a deuterated internal standard and a structural analog.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Matrix Effect Compensation | Excellent | Variable | The near-identical chemical properties and co-elution of a deuterated IS ensure it experiences the same matrix effects as the analyte. A structural analog, with its different chemical structure, may have different retention times and ionization efficiencies, leading to incomplete compensation.[4][6] |
| Accuracy | High | Can be compromised | Inaccurate compensation for matrix effects by a structural analog can lead to biased results.[1] |
| Precision | High | Can be compromised | The superior ability of a deuterated IS to normalize variability results in lower coefficients of variation (%CV).[7] |
| Extraction Recovery Tracking | Excellent | Variable | A deuterated IS will have nearly identical extraction recovery to the analyte. A structural analog's recovery may differ, especially in complex extraction procedures.[10] |
| Availability and Cost | Can be costly and time-consuming to synthesize | Generally more readily available and less expensive | The custom synthesis of a deuterated IS can be a significant investment.[10] |
Experimental Protocols for Evaluating Internal Standard Performance
The suitability of an internal standard, whether deuterated or a structural analog, must be rigorously evaluated during method validation according to regulatory guidelines from bodies like the FDA and EMA.[11][12][13]
Key Validation Experiments:
1. Matrix Effect Assessment:
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with analyte and IS before extraction.
-
-
Analyze all samples by LC-MS.
-
Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).
-
-
Acceptance Criteria (EMA): The coefficient of variation of the IS-normalized matrix factor across at least six different lots of the biological matrix should not exceed 15%.
2. Accuracy and Precision:
-
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the degree of scatter in the data.
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (%CV) for each level.
-
-
Acceptance Criteria (FDA/EMA): For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).[12][14]
The experimental workflow for a bioanalytical method validation incorporating a deuterated internal standard is depicted below:
Potential Considerations and Caveats
While deuterated internal standards are highly effective, it is important to be aware of potential pitfalls:
-
Isotopic Purity: The deuterated internal standard should be free of any unlabeled analyte, as this can lead to an overestimation of the analyte concentration.[15] The contribution of the IS to the analyte signal should be less than 20% of the LLOQ response.
-
Chromatographic Isotope Effect: In some cases, particularly with a high degree of deuteration, the deuterated IS may exhibit a slightly different retention time than the analyte.[16][17] If this shift is significant and occurs in a region of variable matrix effects, it can compromise the effectiveness of the IS.
-
Stability of the Deuterium Label: The deuterium atoms should be placed on a stable position within the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[4]
Conclusion
The use of a deuterated internal standard is a cornerstone of modern, high-quality bioanalysis for regulatory submissions. Their ability to closely mimic the behavior of the analyte provides unparalleled compensation for the inherent variabilities of the analytical process, most notably matrix effects. This leads to demonstrably superior accuracy and precision, ensuring the generation of reliable data that can withstand the scrutiny of regulatory review. While alternatives exist, the scientific and regulatory consensus firmly supports the use of deuterated internal standards as the gold standard for robust and defensible bioanalytical methods.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. hilarispublisher.com [hilarispublisher.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Bilastine-d6
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials, including the proper disposal of chemical compounds like Bilastine-d6. Adherence to established disposal protocols is essential not only for immediate laboratory safety but also for the long-term protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, ensuring that your laboratory practices align with the highest standards of safety and environmental stewardship.
Understanding this compound and its Disposal Considerations
General regulations for pharmaceutical waste, established by bodies such as the Environmental Protection Agency (EPA), provide a framework for handling such materials.[2][3][4] The primary directive is to dispose of chemical waste in a manner that is consistent with federal, state, and local regulations.[1]
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited, the environmental risk assessment of the parent compound, Bilastine, offers some context. It is important to note that this data pertains to Bilastine and not its deuterated form, but it provides the best available related information.
| Parameter | Value | Source |
| Predicted Environmental Concentration in Surface Water (PECsw) for Bilastine | 0.1 μg L-1 | [5] |
| No Observed Effect Concentration (NOEC) for green algae (Bilastine) | 22 mg L-1 | [5][6] |
| Biodegradability (Bilastine) | Not readily biodegradable | [5] |
This data suggests that while the parent compound is not easily broken down in the environment, its predicted concentration and the concentration at which it affects aquatic organisms are significantly different, implying a lower environmental risk under normal usage conditions.[5][6] However, this does not negate the need for proper disposal of concentrated laboratory waste.
Step-by-Step Disposal Protocol for this compound
The following protocol is a best-practice guide for the disposal of this compound in a laboratory setting. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they will be aligned with local and state regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses with side-shields
-
Gloves (inspect before use and use proper removal technique)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be compatible with the chemical and sealable.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Packaging: The original product container should be triple-rinsed with a suitable solvent (if appropriate and permitted by your EHS office) with the rinsate collected as hazardous waste. The rinsed container can then be disposed of as unused product.[1]
3. Labeling: Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 1215358-58-9
-
An indication of the hazards (e.g., "Caution: Chemical Waste")
-
Accumulation start date
4. Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal company.
5. Disposal:
-
Never dispose of this compound down the drain.[1]
-
Arrange for the collection of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous material disposal company for final disposal, which will likely involve incineration at a permitted facility.[3][7]
6. Documentation: Maintain accurate records of the disposed of chemical, including the quantity and date of disposal, in accordance with your laboratory's and institution's protocols.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
References
- 1. esschemco.com [esschemco.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Bilastine: an environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
